molecular formula C10H17NO4 B13029132 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid

Katalognummer: B13029132
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: OKDRCPVZRUMGNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid (CAS 97434-51-0) is a high-purity chemical compound offered for research and development purposes, strictly for laboratory use only . This molecule, with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol, features a piperidine-substituted butanoic acid core, making it a valuable synthetic intermediate or building block in organic and medicinal chemistry . Its structure, which incorporates both a carboxylic acid and a methyl ester functional group, suggests potential utility in the synthesis of more complex molecules, such as those explored in pharmaceutical research for targeting inflammatory pathways . Researchers can utilize this compound in structure-activity relationship (SAR) studies to optimize the properties of lead compounds . It should be stored sealed in a dry environment at 2-8°C to maintain stability . Please refer to the Safety Data Sheet (MSDS) before use. This product is intended for research applications and is not classified as a drug or for any human or veterinary use .

Eigenschaften

Molekularformel

C10H17NO4

Molekulargewicht

215.25 g/mol

IUPAC-Name

4-methoxy-4-oxo-2-piperidin-1-ylbutanoic acid

InChI

InChI=1S/C10H17NO4/c1-15-9(12)7-8(10(13)14)11-5-3-2-4-6-11/h8H,2-7H2,1H3,(H,13,14)

InChI-Schlüssel

OKDRCPVZRUMGNI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC(C(=O)O)N1CCCCC1

Herkunft des Produkts

United States
Foundational & Exploratory

Structural Chemistry, Physicochemical Profiling, and Synthetic Utility of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic Acid in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel therapeutics frequently requires the design of molecules that can mimic native peptide structures while overcoming their inherent pharmacokinetic limitations, such as poor proteolytic stability and low membrane permeability. 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid (CAS: 2287263-17-4) [1] has emerged as a highly specialized, conformationally restricted building block. Structurally, it is an N -alkylated derivative of aspartic acid (specifically, an aspartic acid β -methyl ester where the α -amino group is incorporated into a piperidine ring).

Because the nitrogen atom is part of a tertiary amine, this compound cannot undergo further amide bond elongation at the N -terminus. Consequently, it serves as a powerful N -terminal capping group or a pharmacophore appendage in solid-phase peptide synthesis (SPPS), imparting unique lipophilic and structural properties to the resulting peptidomimetic [2].

Structural Chemistry & Conformational Dynamics

To understand the utility of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid, we must deconstruct its structural logic:

  • The Succinic Backbone: The core is a 4-carbon butanoic acid chain. The C1 position is a free carboxylic acid, ready for amide coupling with the N -terminus of a growing peptide chain.

  • The C4 Methyl Ester: The side-chain carboxylic acid is protected as a methyl ester (4-methoxy-4-oxo). This orthogonal protection prevents unwanted side reactions (such as lactamization or cross-coupling) during synthesis and can be selectively hydrolyzed later if a free acidic pharmacophore is required.

  • The C2 Piperidine Ring: The α -carbon is substituted with a piperidine ring. This bulky, cyclic tertiary amine introduces severe steric hindrance around the Cα​−N bond. In peptidomimetic design, such steric bulk restricts the Ramachandran ϕ and ψ angles, locking the molecule into specific conformational states and increasing its binding affinity to target receptors by reducing the entropic penalty of binding [3].

StructuralLogic C1 C1: Free Carboxylic Acid (Peptide Coupling Site) C2 C2: Alpha-Carbon (Chiral Center) C1->C2 Backbone C4 C4: Methyl Ester (Protected Side Chain) C2->C4 Succinic Extension Pip Piperidine Ring (Conformational Restrictor) C2->Pip N-Alkylation

Diagram 1: Structural logic and pharmacophore mapping of the compound.

Physicochemical Profiling

The incorporation of a piperidine ring fundamentally alters the physicochemical profile of the native aspartic acid scaffold. The tertiary amine eliminates hydrogen bond donor capacity at that position, which significantly increases the lipophilicity of the resulting peptide—a critical factor for crossing the blood-brain barrier or cellular membranes [2].

Below is a summary of the compound's physicochemical properties, calculated based on its free base form (Formula: C₁₀H₁₇NO₄):

PropertyValuePharmacological Implication
Molecular Weight 215.25 g/mol Low molecular weight allows for fragment-based drug design without exceeding Lipinski's Rule of 5 when appended to small peptides.
LogP (Estimated) 0.8 - 1.2Enhanced lipophilicity compared to native aspartic acid (LogP ~ -3.8), significantly improving membrane permeability.
pKa (Carboxylic Acid) ~2.5Readily deprotonated at physiological pH; requires activation (e.g., HATU/DIPEA) for amide coupling.
pKa (Piperidine Nitrogen) ~8.5 - 9.0Exists predominantly as a protonated cation at physiological pH, making the molecule a zwitterion in its free state.
Topological Polar Surface Area 66.4 ŲOptimal TPSA for maintaining aqueous solubility while permitting passive cellular diffusion.

Note: The compound is frequently supplied as a hydrochloride salt (MW: 251.71 g/mol ) to improve shelf stability and prevent auto-catalytic degradation.

Synthetic Methodology

The most reliable, self-validating method for synthesizing N -alkylated amino acid derivatives is the nucleophilic substitution ( SN​2 ) of an α -halo ester or acid [4]. In this protocol, we utilize 2-bromosuccinic acid 4-methyl ester as the starting material.

Causality in Experimental Design:
  • Why 2.5 equivalents of piperidine? One equivalent acts as the nucleophile to displace the bromide. A second equivalent acts as an acid scavenger to neutralize the liberated hydrobromic acid (forming Piperidine·HBr), preventing the acidification of the reaction mixture. The extra 0.5 equivalent drives the reaction to completion.

  • Why stereochemical inversion? The SN​2 mechanism proceeds via a backside attack. If the (S) -enantiomer of the bromide is used, the reaction will yield the (R) -enantiomer of the piperidine derivative, allowing for precise stereochemical control.

Step-by-Step Protocol: Synthesis of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid
  • Reaction Setup: Dissolve 1.0 equivalent of 2-bromosuccinic acid 4-methyl ester in anhydrous dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Nucleophilic Addition: Dropwise, add 2.5 equivalents of piperidine to the solution at 0°C to control the initial exothermic acid-base reaction.

  • Heating & Substitution: Gradually warm the reaction mixture to 60°C and stir for 4 to 6 hours. Monitor the consumption of the starting material via TLC or LC-MS.

  • Workup & Extraction: Concentrate the mixture under reduced pressure to remove DMF. Resuspend the crude residue in ethyl acetate (EtOAc) and wash twice with distilled water. The water wash selectively removes the highly polar Piperidine·HBr byproduct, leaving the zwitterionic product in the organic layer.

  • Salt Formation (Optional but Recommended): To isolate the compound as a stable hydrochloride salt, dry the organic layer over anhydrous Na2​SO4​ , filter, and add 1M HCl in diethyl ether dropwise until a white precipitate forms. Filter and dry under a vacuum.

SyntheticWorkflow SM Starting Material 2-Bromosuccinic acid 4-methyl ester Reagent Reagent Addition Piperidine (2.5 eq) in DMF at 0°C SM->Reagent Reaction SN2 Reaction 60°C, 4-6 hours (Stereochemical Inversion) Reagent->Reaction Workup Workup EtOAc Extraction & Aqueous Wash Reaction->Workup Product Final Product 4-Methoxy-4-oxo-2-(piperidin-1-yl) butanoic acid HCl Workup->Product

Diagram 2: Step-by-step synthetic workflow via SN2 displacement.

Applications in Drug Discovery

Overcoming Proteolytic Degradation

Native peptides are rapidly degraded in vivo by exopeptidases and endopeptidases, which recognize the standard peptide backbone. By capping the N -terminus of a therapeutic peptide with 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid, researchers effectively mask the peptide from aminopeptidases. The absence of an N−H bond at the terminal residue prevents the formation of the hydrogen-bonded transition state required by many proteolytic enzymes [2].

Targeting Protein-Protein Interactions (PPIs)

PPIs are notoriously difficult to drug due to their large, flat binding interfaces. Traditional small molecules often fail to cover enough surface area, while native peptides lack the rigidity to bind with high affinity. Incorporating bulky, N -alkylated synthetic amino acids like this piperidine derivative forces the attached peptide chain into a rigidified secondary structure (such as a β -hairpin or α -helix). This pre-organization mimics the bioactive conformation of the natural binding partner, significantly enhancing target affinity and specificity [3].

References

  • National Institutes of Health (NIH). (2021). Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics. PMC. Retrieved from[Link]

  • National Institutes of Health (NIH). (2010). Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes. PMC. Retrieved from[Link]

An In-depth Technical Guide to 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid: Physicochemical Properties and Analytical Considerations

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid, a molecule of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its molecular weight, exact mass, and structural features.

Core Molecular Attributes

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid is a substituted butanoic acid derivative characterized by the presence of a methoxycarbonyl group and a piperidinyl moiety. Understanding its precise molecular weight and mass is critical for accurate quantification, reaction monitoring, and high-resolution mass spectrometry-based structural elucidation.

A key resource for the physicochemical properties of this compound is the PubChem database, an authoritative public repository for chemical information.[1] The data presented herein is primarily derived from the information available for the compound's hydrochloride salt, which provides the essential molecular characteristics of the free acid.

Tabulated Physicochemical Data

The following table summarizes the key molecular identifiers and properties of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid.

IdentifierValueSource
IUPAC Name 4-methoxy-4-oxo-2-piperidin-1-ylbutanoic acidPubChem[1]
Molecular Formula C10H17NO4PubChem[1]
Molecular Weight 215.25 g/mol (Calculated from Molecular Formula)
Exact Mass (Monoisotopic) 215.11575 DaPubChem[1]
Canonical SMILES COC(=O)CC(C(=O)O)N1CCCCC1PubChem[1]
InChI Key OKDRCPVZRUMGNI-UHFFFAOYSA-NPubChem[1]

The distinction between molecular weight and exact mass is a crucial concept in chemical analysis. The molecular weight is calculated using the weighted average of the natural abundances of the constituent isotopes of each element. In contrast, the exact mass is calculated using the mass of the most abundant isotope for each element. For high-resolution mass spectrometry, the exact mass is the more relevant value as it allows for precise determination of the elemental composition.

Structural Representation

A visual representation of the molecular structure is essential for understanding the spatial arrangement of atoms and functional groups, which in turn dictates the molecule's chemical reactivity and biological activity.

Caption: 2D structure of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid.

Experimental Protocol: Characterization by High-Resolution Mass Spectrometry

To experimentally verify the molecular weight and determine the elemental composition, high-resolution mass spectrometry (HRMS) is the method of choice. The following protocol outlines a general workflow for the analysis of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Orbitrap or Time-of-Flight (TOF) mass analyzer.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL. The optimal concentration may require adjustment based on instrument sensitivity.

LC-MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is a suitable starting point for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a standard starting condition.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended to detect the protonated molecule [M+H]+.

    • Mass Analyzer: Operate in high-resolution, full-scan mode.

    • Scan Range: m/z 100-500.

    • Resolution: Set to >60,000 to enable accurate mass measurement.

Data Analysis
  • Extract Ion Chromatogram (EIC): Generate an EIC for the theoretical m/z of the protonated molecule (216.12303).

  • Mass Spectrum: Examine the mass spectrum of the corresponding chromatographic peak.

  • Accurate Mass Measurement: Determine the experimentally measured accurate mass of the most intense ion.

  • Elemental Composition Confirmation: The measured accurate mass should be within a 5 ppm tolerance of the theoretical exact mass of C10H18NO4+ (the protonated form).

Logical Workflow for Compound Verification

The following diagram illustrates the logical workflow for the comprehensive characterization of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid.

G cluster_0 Physicochemical Characterization cluster_1 Experimental Verification cluster_2 Confirmation A Obtain Compound B Determine Molecular Formula (C10H17NO4) A->B D Prepare Sample for LC-MS A->D C Calculate Theoretical Molecular Weight & Exact Mass B->C G Compare Experimental vs. Theoretical Mass C->G Theoretical E High-Resolution Mass Spectrometry D->E F Data Analysis E->F F->G Experimental H Structural Elucidation (NMR, etc.) G->H I Purity Assessment (HPLC) G->I

Caption: Logical workflow for the characterization of a chemical entity.

References

  • PubChem. 4-methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid hydrochloride. Available from: [Link]

Sources

Pharmacokinetic Profiling of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to confer favorable physicochemical and pharmacokinetic properties upon drug candidates.[1][2] When coupled with a methyl ester functional group, as seen in the 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid series, it presents a classic prodrug strategy. Prodrugs are inactive compounds that are metabolized in the body to release the active parent drug, often to enhance properties like oral absorption by masking polar functional groups.[3][4] The central hypothesis for this chemical class is that the methyl ester will be hydrolyzed by ubiquitous esterase enzymes to reveal a carboxylic acid, the putative active molecule, while the piperidine ring governs distribution and provides a potential site for additional metabolic transformations.[5][6]

This guide provides a comprehensive, field-proven framework for the systematic pharmacokinetic profiling of these derivatives. As a senior application scientist, the emphasis here is not merely on procedural steps but on the causal logic behind each experimental choice. The goal is to construct a self-validating data package that de-risks clinical development by building a robust understanding of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. All protocols adhere to the principles outlined in international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[7][8]

The Strategic Workflow for PK Profiling

A successful pharmacokinetic evaluation is not a linear checklist but an integrated workflow where in vitro data informs and refines in vivo study design. The process begins with high-throughput in vitro assays to assess fundamental ADME properties, followed by the development of a robust bioanalytical method, culminating in definitive in vivo studies in relevant preclinical species.

PK_Workflow cluster_0 Phase 1: In Vitro ADME Screening cluster_1 Phase 2: Bioanalytical Foundation cluster_2 Phase 3: In Vivo Confirmation cluster_3 Phase 4: Data Integration & Interpretation Absorption Absorption (Caco-2 Permeability) Bioanalysis LC-MS/MS Method Development & Validation Absorption->Bioanalysis IVIVC In Vitro-In Vivo Correlation (IVIVC) Absorption->IVIVC Distribution Distribution (Plasma Protein Binding) Distribution->Bioanalysis Metabolism Metabolism (Stability Assays) Metabolism->Bioanalysis Metabolism->IVIVC DDI DDI Risk (CYP Inhibition) DDI->Bioanalysis IV_PK Intravenous (IV) PK Study Bioanalysis->IV_PK Oral_PK Oral (PO) PK Study Bioanalysis->Oral_PK Analysis PK Parameter Calculation (Clearance, Vd, F%) IV_PK->Analysis Oral_PK->Analysis Analysis->IVIVC

Caption: Integrated workflow for pharmacokinetic profiling.

Part 1: Foundational In Vitro ADME Assessment

The initial phase focuses on using established in vitro models to predict the in vivo behavior of the derivatives. These assays are cost-effective, have high throughput, and provide essential data for ranking compounds and identifying potential liabilities early in development.

Absorption: Caco-2 Permeability

Scientific Rationale: The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[9][10] Caco-2 cells, derived from human colorectal carcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the epithelial barrier of the small intestine.[11][12] This model allows us to measure the rate of drug transport and identify whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.[9]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto semipermeable membrane inserts in a Transwell™ system and cultured for 18-22 days to form a confluent, differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Transport Study (A-to-B):

    • The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, which represents the intestinal lumen.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral (B) side (representing the bloodstream) at specified time points (e.g., 2 hours).

  • Transport Study (B-to-A):

    • Concurrently, the test compound is added to the basolateral (B) side, and samples are collected from the apical (A) side. This measures the rate of efflux back into the "lumen".

  • Sample Analysis: The concentration of the test compound in all samples is quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is a strong indicator that the compound is a substrate for active efflux.[11]

Caco2_Assay cluster_A A-to-B (Absorption) cluster_B B-to-A (Efflux) Apical_A { Apical (Lumen) | Add Compound} Caco2_Monolayer_A Caco-2 Cell Monolayer | Tight Junctions Apical_A->Caco2_Monolayer_A Passive Diffusion Active Uptake Basolateral_A { Basolateral (Blood) | Sample} Apical_B { Apical (Lumen) | Sample} Basolateral_B { Basolateral (Blood) | Add Compound} Caco2_Monolayer_B Caco-2 Cell Monolayer | P-gp Efflux Pumps Basolateral_B->Caco2_Monolayer_B Caco2_Monolayer_A->Basolateral_A Caco2_Monolayer_B->Apical_B Active Efflux

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Distribution: Plasma Protein Binding (PPB)

Scientific Rationale: Once a drug enters systemic circulation, it can bind to plasma proteins like albumin and α1-acid glycoprotein.[13] According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body.[13][14] Therefore, determining the fraction unbound (fu) is critical for interpreting pharmacokinetic and pharmacodynamic data. Equilibrium dialysis is the gold-standard method as it minimizes non-specific binding artifacts that can occur with other techniques like ultrafiltration.[15]

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: A 96-well equilibrium dialysis plate is used, where each well is divided into two chambers by a semipermeable membrane (typically with a 10,000 Da molecular weight cutoff).

  • Sample Preparation: The test compound is spiked into plasma (human and relevant preclinical species) at a clinically relevant concentration.

  • Dialysis: The plasma containing the drug is added to one chamber, and a protein-free phosphate buffer (pH 7.4) is added to the other chamber.

  • Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

  • Sample Collection: At the end of the incubation, aliquots are carefully removed from both the plasma chamber and the buffer chamber.

  • Analysis: The concentrations of the compound in both the plasma (representing total drug) and buffer (representing free drug) aliquots are determined by LC-MS/MS.

  • Calculation: The percent bound is calculated as: % Bound = ((Conc_plasma - Conc_buffer) / Conc_plasma) * 100 The fraction unbound (fu) is 1 - (% Bound / 100).

Metabolism: Stability and Metabolite Identification

Scientific Rationale: For the 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid series, two primary metabolic pathways must be investigated: (1) hydrolysis of the methyl ester to the active carboxylic acid, and (2) metabolism of the core structure, particularly the piperidine ring.[3][16] A multi-tiered approach using different liver fractions is employed to build a complete picture.

  • Plasma Stability: Assesses hydrolysis by plasma esterases, which is the first metabolic barrier for an orally absorbed prodrug.[17]

  • Liver Microsomal Stability: Liver microsomes are rich in Phase I Cytochrome P450 (CYP) enzymes, the primary drivers of oxidative metabolism.[18] This assay predicts the rate of hepatic clearance for compounds eliminated via CYP pathways.

  • Hepatocyte Stability: Cryopreserved hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, providing the most comprehensive in vitro model for predicting overall hepatic metabolism.[19]

Key Metabolic Pathways to Monitor:

  • Ester Hydrolysis: Mediated by carboxylesterases (CES) to form the carboxylic acid metabolite.[5][6]

  • Piperidine Ring Oxidation: CYP-mediated oxidation can lead to the formation of various metabolites, including lactams or hydroxylated derivatives.[16][20]

  • N-dealkylation: If the piperidine nitrogen is substituted, this pathway could be relevant.[21]

Metabolism cluster_0 Primary Metabolic Pathways Parent Parent Prodrug (Methyl Ester Derivative) Metabolite_Acid Active Metabolite (Carboxylic Acid) Parent->Metabolite_Acid Metabolite_Oxidative Oxidative Metabolites (e.g., Hydroxylated Piperidine) Parent->Metabolite_Oxidative Enzyme_CES Carboxylesterases (CES) (Liver, Plasma, Intestine) Enzyme_CES->Parent Hydrolysis Enzyme_CYP Cytochrome P450s (CYP) (Primarily Liver) Enzyme_CYP->Parent Oxidation

Caption: Expected metabolic activation and degradation pathways.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a solution of liver microsomes (e.g., human, rat) in phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound.

    • Prepare an NADPH regenerating system (cofactor required for CYP activity).

  • Incubation:

    • Add the test compound to the microsomal suspension and pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • A parallel incubation without NADPH serves as a negative control to assess non-CYP-mediated degradation.

  • Time-Point Sampling: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Terminate the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • In vitro half-life (t½) is calculated as: 0.693 / k.

    • Intrinsic clearance (CLint) is calculated, which can be used to predict in vivo hepatic clearance.

Part 2: Bioanalytical Method Validation

Scientific Rationale: The reliability of all pharmacokinetic data hinges on the quality of the bioanalytical method used for quantification.[22] A full method validation is required to demonstrate that the assay is suitable for its intended purpose, as per regulatory guidelines like ICH M10.[7][8][22][23] For this chemical series, the method must be capable of accurately and precisely quantifying both the parent ester prodrug and its primary carboxylic acid metabolite in biological matrices like plasma.

Table 1: Key Validation Parameters based on ICH M10 Guidelines

Validation ParameterAcceptance CriteriaRationale
Linearity Correlation coefficient (r²) ≥ 0.99Ensures the response of the assay is proportional to the analyte concentration over the intended range.
Accuracy & Precision Within ±15% of nominal (±20% at LLOQ)Demonstrates that the method provides results that are both correct (accuracy) and reproducible (precision).
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy & Precision within ±20%Defines the lowest concentration that can be reliably quantified.
Selectivity & Specificity No significant interference at the retention times of the analyte and internal standard.Confirms that endogenous matrix components do not affect the quantification.
Matrix Effect Assessed to ensure matrix components do not suppress or enhance the analyte signal.Crucial for ensuring accuracy across different lots of biological matrix.
Recovery Consistent and reproducible extraction efficiency.Measures the efficiency of the sample preparation process.
Stability Analyte stable under various conditions (freeze-thaw, short-term benchtop, long-term storage).Ensures sample integrity from collection through analysis.

Protocol Outline: LC-MS/MS Method Validation in Plasma

  • Sample Preparation: Develop a robust extraction method (e.g., protein precipitation or liquid-liquid extraction) to isolate the analytes from plasma proteins and interferences.

  • Chromatography: Use a suitable HPLC or UHPLC column (e.g., C18) to achieve chromatographic separation of the parent ester, the acid metabolite, and any endogenous interferences.

  • Mass Spectrometry: Optimize MS/MS parameters (e.g., precursor/product ion transitions in Multiple Reaction Monitoring mode) for sensitive and selective detection of both analytes and an internal standard.

  • Validation Experiments: Perform a series of experiments using spiked plasma samples to systematically evaluate and document each of the parameters listed in Table 1.

Part 3: Definitive In Vivo Pharmacokinetic Studies

Scientific Rationale: In vivo studies in preclinical species (e.g., rat, dog) are essential to understand how the in vitro properties translate into the whole-organism setting.[24] These studies are conducted under Good Laboratory Practices (GLP) to ensure data integrity for regulatory submissions.[25][26] By administering the drug via both intravenous (IV) and oral (PO) routes, we can determine fundamental PK parameters and, most importantly for a prodrug, its oral bioavailability.

Experimental Protocol: Rat Pharmacokinetic Study (IV and PO)

  • Animal Dosing:

    • IV Group: A cohort of cannulated rats (n=3-5) is administered a single bolus dose of the compound intravenously (e.g., 1 mg/kg). The IV route ensures 100% of the dose enters systemic circulation.

    • PO Group: A second cohort is administered a higher dose orally via gavage (e.g., 10 mg/kg) to account for incomplete absorption.

  • Blood Sampling: Serial blood samples are collected from each animal at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant and an esterase inhibitor (to prevent ex vivo hydrolysis of the prodrug).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then frozen at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of both the parent prodrug and the acid metabolite are determined using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Concentration-time data are analyzed using non-compartmental analysis software to calculate the key PK parameters.

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the concentration-time CurveRepresents the total drug exposure over time.
Elimination Half-lifeThe time required for the drug concentration to decrease by half.
CL Clearance (from IV data)The volume of plasma cleared of the drug per unit of time; a measure of elimination efficiency.
Vd Volume of Distribution (from IV data)The apparent volume into which the drug distributes in the body.
F% Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

The pharmacokinetic profiling of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid derivatives requires a systematic and integrated approach. By starting with a battery of in vitro ADME assays, we can efficiently screen and rank candidates, identifying potential liabilities in absorption or metabolism. This knowledge directly informs the design of robust in vivo studies. The entire process is underpinned by a meticulously validated bioanalytical method, ensuring the integrity and reliability of the concentration data generated. By explaining the causality behind each experimental choice—from selecting equilibrium dialysis for protein binding to using an esterase inhibitor during blood collection—this guide provides the framework to not only generate data but to build a comprehensive understanding of a compound's journey through the body. This deep pharmacokinetic knowledge is indispensable for making informed decisions in the progression of new drug candidates toward clinical success.

References

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

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Preliminary Toxicity Screening of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid in Cell Lines: A Multiparametric In Vitro Framework

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Imperative & Chemical Context

In modern drug discovery, the preclinical assessment of a candidate's safety profile is a critical phase designed to "fail fast" compounds with unfavorable toxicity profiles and prioritize promising leads[1]. The compound 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid represents a highly functionalized amino acid derivative. It features a piperidine ring—a privileged pharmacophore prevalent in neuroactive and cardiovascular drugs—coupled to a butanoic acid half-ester backbone.

While the piperidine moiety enhances target affinity and solubility, its basic nitrogen can drive unintended lysosomal accumulation (lysosomotropism), potentially leading to phospholipidosis. Furthermore, the methyl ester group is highly susceptible to intracellular carboxylesterases, which may rapidly hydrolyze the compound into reactive acidic metabolites. To accurately assess the safety of this structural motif, a robust, multiparametric in vitro toxicity screening strategy is required.

The Self-Validating Assay Architecture

As a Senior Application Scientist, I design screening cascades not as isolated tests, but as self-validating systems. Relying on a single viability readout can lead to false positives or negatives due to assay interference or misinterpretation of cytostasis as cytotoxicity.

To evaluate 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid, we deploy an orthogonal triad of assays across two highly relevant human cell lines: HepG2 (hepatocellular carcinoma) and HEK293 (embryonic kidney). The liver is the primary site of xenobiotic metabolism, making HepG2 an industry standard for detecting hepatotoxicity[2], while HEK293 provides critical insight into renal clearance toxicity.

The Orthogonal Triad:

  • MTT Assay: Measures mitochondrial metabolic activity[3].

  • LDH Release Assay: Measures physical plasma membrane rupture[4].

  • High-Content Screening (HCS): Captures multi-parametric, single-cell phenotypic changes (e.g., nuclear condensation, mitochondrial stress) before bulk cell death occurs[5].

By pairing MTT with LDH, we establish causality: if MTT signal drops but LDH is not released, the compound is cytostatic (inhibiting metabolism/proliferation). If MTT drops and LDH spikes simultaneously, the compound is cytotoxic (causing membrane rupture and necrosis).

Workflow A Compound Preparation 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid B Cell Line Exposure HepG2 (Liver) & HEK293 (Kidney) A->B Serial Dilution (0.1 - 200 µM) C1 MTT Assay (Metabolic Viability) B->C1 24-72h C2 LDH Assay (Membrane Integrity) B->C2 24-72h C3 High-Content Screening (Organelle Phenotypes) B->C3 24-72h D Orthogonal Data Synthesis & IC50 Determination C1->D C2->D C3->D

Multiparametric in vitro toxicity screening workflow for novel compounds.

Core Methodologies: Step-by-Step Protocols

The following protocols are engineered to eliminate edge effects, control for background noise, and ensure absolute data integrity.

Cell Culture & Compound Preparation

Causality: Consistent cell density and controlled vehicle concentrations are paramount. Over-confluent cells exhibit altered metabolic rates, skewing MTT results.

  • Culturing: Maintain HepG2 and HEK293 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere[2].

  • Seeding: Harvest cells at 80% confluency. Seed into 96-well plates at a density of 10,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment and recovery.

  • Treatment: Dissolve 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid in 100% DMSO to create a 200 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 200 µM[1]. Ensure the final DMSO concentration never exceeds 0.1% (v/v) in any well to prevent vehicle-induced toxicity. Include a 0.1% DMSO vehicle control and a positive control (e.g., 1 µM Staurosporine).

MTT Assay: Metabolic Viability

Causality: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye to insoluble purple formazan[3]. This reflects the mitochondrial health of the cell.

  • Incubation: After 48 hours of compound exposure, aspirate the media (or transfer it to a new plate for the LDH assay to enable same-well multiplexing).

  • Reagent Addition: Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well.

  • Formazan Generation: Incubate the plates in the dark at 37°C for 3 hours. Viable cells will form visible purple crystals.

  • Solubilization: Carefully aspirate the MTT solution. Add 100 µL of pure DMSO to each well to dissolve the formazan crystals[1]. Agitate on a plate shaker for 15 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability as a percentage of the vehicle control.

LDH Release Assay: Membrane Integrity

Causality: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media is a direct, undeniable marker of plasma membrane rupture[4].

  • Sample Collection: Collect 50 µL of the supernatant from the treated cells (prior to MTT addition) and transfer to a fresh 96-well plate.

  • Control Preparation: Include a "Maximum LDH Release" control by treating a set of untreated wells with 1% Triton X-100 for 45 minutes prior to supernatant collection.

  • Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to the supernatant.

  • Incubation & Reading: Incubate for 30 minutes at room temperature in the dark. Measure absorbance at 490 nm. The signal window is directly proportional to the number of lysed cells.

High-Content Screening (HCS): Phenotypic Profiling

Causality: HCS utilizes automated fluorescence microscopy and multiparametric algorithms to detect early toxic states—such as mitochondrial depolarization or nuclear fragmentation—that precede total cell death[5].

  • Staining: Post-treatment, stain live cells with a multiplex dye cocktail: Hoechst 33342 (nuclear morphology), TMRE (mitochondrial membrane potential), and BOBO-3 (plasma membrane permeability).

  • Imaging: Acquire images using an automated high-content imager (e.g., Operetta or CellInsight) with a 20x objective.

  • Algorithmic Analysis: Quantify nuclear area (detecting pyknosis), average TMRE fluorescence intensity per cell (detecting mitochondrial uncoupling), and BOBO-3 positive counts (detecting late apoptosis/necrosis).

Mechanistic Pathways & Data Interpretation

When evaluating a piperidine derivative like 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid, the data must be synthesized to understand the mechanism of toxicity.

Pathway Uptake Compound Cellular Uptake (Lysosomotropism Risk) Lyso Lysosomal Accumulation & Phospholipidosis Uptake->Lyso Basic Nitrogen Mito Mitochondrial Dysfunction (Succinate Dehydrogenase Drop) Uptake->Mito Ester Hydrolysis Lyso->Mito Cellular Stress Apop Apoptosis Activation (Caspase Cascade) Mito->Apop Cytochrome C Necro Secondary Necrosis (Membrane Rupture) Apop->Necro Late Stage

Proposed cellular stress pathway for piperidine-derivative toxicity.

Quantitative Data Synthesis

To facilitate rapid decision-making, quantitative data from the orthogonal assays should be summarized. Below is a structured table demonstrating how hypothetical screening data for this compound would be presented and interpreted:

Table 1: Hypothetical Cytotoxicity Profile of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid (48h Exposure)

Cell LineTissue OriginMTT Viability (IC₅₀)LDH Release (EC₅₀)HCS Primary Phenotype (at 50 µM)Interpretation
HepG2 Liver85.4 µM> 200 µMLoss of Mitochondrial Potential (TMRE drop)Cytostatic / Metabolic Stress. The compound inhibits metabolism (MTT drop) but does not cause acute membrane rupture (low LDH).
HEK293 Kidney142.1 µM> 200 µMMild Nuclear CondensationLow Toxicity. The compound is well-tolerated in renal models up to high micromolar concentrations.

References

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC.
  • Review of High-content Screening Applications in Toxicology - PMC.
  • Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide - Benchchem.
  • In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells - MDPI.

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Methodological & Application

Application Note: Regioselective Synthesis of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The synthesis of highly functionalized β-amino acid derivatives, such as 4-methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid , is a critical operation in the development of peptidomimetics and small-molecule therapeutics. This compound features a piperidine ring at the C2 position, a free carboxylic acid at C1, and a methyl ester at C4.

The Mechanistic Advantage (Regioselectivity)

The success of this protocol relies on the inherent electronic asymmetry of the monoester starting material. When piperidine is introduced, it first acts as a base, deprotonating the C1 carboxylic acid to form a carboxylate anion.

  • The methyl ester (-COOMe) at C4 is strongly electron-withdrawing.

  • The carboxylate anion (-COO⁻) at C1 is electron-donating (via resonance) relative to the ester.

  • Consequently, the alkene is heavily polarized. The carbon β to the ester (C2) becomes highly electrophilic, while the carbon α to the ester (C3) is deactivated by the adjacent carboxylate [2].

Piperidine exclusively attacks the C2 position, resulting in absolute regiocontrol and eliminating the need for downstream selective deprotection [3].

Experimental Workflow & Pathway

SynthesisWorkflow Start Monomethyl Fumarate + Piperidine Reaction Aza-Michael Addition (Methanol, 25°C, 12h) Start->Reaction Base/Nucleophile Intermediate Zwitterionic Adduct Formation Reaction->Intermediate Regioselective Attack Workup Solvent Evaporation & Ion-Exchange (Dowex) Intermediate->Workup Quench & Purify Product 4-Methoxy-4-oxo-2- (piperidin-1-yl)butanoic acid Workup->Product Elution & Lyophilization

Workflow for the regioselective synthesis and isolation of the target amino acid.

Step-by-Step Synthesis Protocol

Materials and Reagents
  • Monomethyl fumarate (CAS: 2756-87-8): 1.0 equivalent (13.0 g, 100 mmol)

  • Piperidine (CAS: 110-89-4): 1.1 equivalents (9.37 g, 110 mmol)

  • Solvent: Methanol (Anhydrous, HPLC grade), 100 mL

  • Purification Resin: Dowex® 50WX8 hydrogen form (or equivalent strongly acidic cation exchange resin)

Reaction Execution
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add monomethyl fumarate (13.0 g, 100 mmol) and suspend it in 100 mL of anhydrous methanol.

  • Amine Addition: Cool the flask in an ice-water bath to 0 °C. Add piperidine (9.37 g, 110 mmol) dropwise over 15 minutes. Causality: Piperidine addition is exothermic; controlling the temperature prevents unwanted transamidation of the methyl ester. The solid monomethyl fumarate will gradually dissolve as the piperidinium salt forms.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir continuously for 12–16 hours under an inert atmosphere (N₂).

  • Monitoring: Monitor the reaction via LC-MS or TLC (eluent: DCM/MeOH 9:1 with 1% AcOH). The disappearance of the UV-active starting material indicates completion.

Workup and Isolation

Because the product is an amino acid (containing both a basic tertiary amine and an acidic carboxylate), it exists as a highly water-soluble zwitterion. Standard aqueous-organic extraction will lead to severe product loss.

  • Concentration: Evaporate the methanol under reduced pressure to yield a viscous, pale-yellow crude oil.

  • Resin Loading: Dissolve the crude oil in 50 mL of deionized water. Load the solution onto a pre-washed column of Dowex® 50WX8 cation exchange resin (H⁺ form).

  • Washing: Wash the column with 3 column volumes (CV) of deionized water to remove unreacted monomethyl fumarate and non-basic impurities.

  • Elution: Elute the target compound using a 5% aqueous ammonium hydroxide (NH₄OH) solution. Collect the ninhydrin-positive fractions.

  • Final Isolation: Lyophilize (freeze-dry) the pooled fractions to afford 4-methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid as a white to off-white solid.

Quantitative Data and Characterization

To ensure a self-validating protocol, compare your analytical results against the benchmark data summarized below.

Table 1: Reaction Optimization Parameters
SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Notes
Dichloromethane25246550Poor solubility of intermediate salt.
Methanol 25 12 >99 88 Optimal green chemistry conditions.
Methanol65 (Reflux)4>9972Minor transamidation byproducts observed.
Table 2: Expected Characterization Data
Analytical MethodExpected Signals / ValuesAssignment
LC-MS (ESI+) m/z 216.1 [M+H]⁺Corresponds to C₁₀H₁₈NO₄⁺
¹H NMR (400 MHz, D₂O) δ 3.85 (dd, 1H), 3.70 (s, 3H), 3.20 (m, 4H), 2.95 (dd, 1H), 2.75 (dd, 1H), 1.80-1.50 (m, 6H)3.85 (C2-H), 3.70 (Ester -CH₃), 3.20 (Piperidine N-CH₂), 2.95/2.75 (C3-H₂ diastereotopic).
¹³C NMR (100 MHz, D₂O) δ 175.2, 172.8, 65.4, 52.1, 51.5, 33.2, 23.5, 21.8175.2 (COOH), 172.8 (COOMe), 65.4 (C2), 52.1 (Ester CH₃), 51.5 (Pip C-α).

References

  • Bosica, G., & Debono, A. J. (2014). Uncatalyzed, green aza-Michael addition of amines to dimethyl maleate. Tetrahedron, 70(37), 6607-6612. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd5KEA5GXHB_NQeTzcfKsaqUHLR0w1hfV0I9FNmrRuIVizVDwI-dovOZ7CA6qCeF3xFUVlSxArnyhpwPeEcLhXx6S5w8gb1jN0WwUc2GaH_yZF2aYrnIYgbuQf7sqt8ir_wLEoJw==]
  • Frontiers in Chemistry. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids. Frontiers. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhfKajpypAkKuSWhG4kTKOGvXoaXGN9TycIMjZV_ORzw78S3xJzmJtxwXu1f7BOX8T7szsL4IAYe4TQ_14W3-WH3w4Jwy-dCSmQ4jDtuxfg1w7ycQcq53k02vRFiuzkraLNoxZxvUiLxogK3sVJCh8HT_zJ2uWUmGTxDfT8ER4tCpt5C2QPw4_6d7W04Oyg9w=]
  • Benchchem. (n.d.). Application Note: Aza-Michael Addition of Amines to Diethyl Maleate. Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1jaMtbtClLf0GbpHScXr5OcI3mjjuAK10z9eixlnIRWp4bY9r1AekzEtu1f1EZLaIibrsVYQEhsm6HnJJbZDCJiyHj2MjfMdAi-uOAMNYOLQN5tMgdBwOqy3CVcaSxSKCDPoDj6HaaMlKBKwePR5EiXdmejR5cyO5IaopHlhqYoEqMgueZSpDibrp-A14EuryXlQucv2CyTGdnmp2hsg=]

Application Note: Stability-Indicating HPLC Method Development for 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis of unnatural amino acid derivatives, such as 4-methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid, presents a unique intersection of chromatographic challenges. Traditionally, amino acids and their analogs require pre-column or post-column derivatization (e.g., using AQC or OPA reagents) due to their high polarity and lack of a strong UV chromophore[1],. However, derivatization introduces assay variability, increases preparation time, and can trigger unwanted side reactions with secondary or tertiary amines[2].

This application note details the development of a direct, underivatized, and self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By leveraging modern stationary phase chemistry and precise pH control, this protocol overcomes the analyte's zwitterionic polarity, mitigates silanol-induced peak tailing, and preserves its labile methyl ester group.

Physicochemical Profiling & Method Causality

To design a robust method, we must first deconstruct the analyte's physicochemical liabilities and establish a causal link to our chromatographic choices. The target molecule possesses three critical features:

  • Carboxylic Acid (C1): Highly polar, with a pKa of ~2.5.

  • Piperidine Ring (C2): A basic tertiary amine, with a pKa of ~9.0.

  • Methyl Ester (C4): A labile functional group susceptible to base- or acid-catalyzed hydrolysis.

The pH Conundrum and Zwitterionic Behavior

At physiological pH (pH 7.4), the molecule exists as a highly polar zwitterion (deprotonated acid, protonated amine), which exhibits virtually zero retention on standard C18 columns. To achieve retention without resorting to complex HILIC (Hydrophilic Interaction Liquid Chromatography) methods, the ionization of the carboxylic acid must be suppressed.

By lowering the mobile phase pH to 2.8, the carboxylic acid is forced into its neutral, protonated state, significantly increasing the molecule's overall hydrophobicity[3]. Concurrently, this mildly acidic pH prevents the base-catalyzed hydrolysis of the C4 methyl ester, which rapidly degrades at pH > 7.0.

Stationary Phase Selection: Defeating Silanol Tailing

At pH 2.8, the piperidine nitrogen is fully protonated (cationic). On traditional silica-based C18 columns, these cations strongly interact with residual, ionized silanols, leading to severe peak tailing and poor integration. To counteract this, we utilize a Charged Surface Hybrid (CSH) C18 stationary phase. The CSH particle is engineered with a low-level positive surface charge that electrostatically repels the protonated piperidine ring, yielding perfectly symmetrical peaks even in low-ionic-strength buffers.

MethodLogic A Target Analyte: 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid B1 Zwitterionic Nature (High Polarity) A->B1 B2 Basic Piperidine Ring (Silanol Tailing) A->B2 B3 Methyl Ester Group (Hydrolysis Risk) A->B3 C1 Aqueous-Compatible Stationary Phase B1->C1 Retain polar species C2 Charged Surface Hybrid (CSH) C18 Column B2->C2 Repel basic cations C3 Buffer Mobile Phase at pH 2.8 - 3.0 B3->C3 Prevent ester cleavage D Optimized Stability-Indicating RP-HPLC Method C1->D C2->D C3->D

Figure 1: Decision matrix mapping analyte physicochemical liabilities to chromatographic solutions.

Self-Validating Method Architecture

A trustworthy analytical protocol must continuously prove its own fitness for purpose during execution. This method is designed as a self-validating system incorporating three autonomous quality gates:

  • System Suitability Resolution Standard (SST-RS): Prior to any sample analysis, the system injects a resolution mixture containing the target analyte and its primary hydrolytic degradant, 2-(piperidin-1-yl)butanedioic acid. The sequence is programmed to automatically halt if the critical pair resolution ( Rs​ ) falls below 2.0.

  • Diluent Blank Baseline Subtraction: A blank injection (95:5 Water:Acetonitrile) acts as a negative control to autonomously verify the absence of carryover from the basic piperidine moiety.

  • Dynamic Bracketing: Calibration verification standards are injected every 10 samples. The run is invalidated if detector response drift exceeds ±2.0%, ensuring quantitative integrity without human intervention.

Degradation Parent 4-Methoxy-4-oxo-2- (piperidin-1-yl)butanoic acid (Intact Ester) Intermediate Base/Acid Catalysis (H2O) Parent->Intermediate pH < 2.0 or pH > 7.0 Degradant 2-(Piperidin-1-yl)butanedioic acid (Hydrolyzed Di-acid) Intermediate->Degradant + CH3OH

Figure 2: Primary degradation pathway via ester hydrolysis, dictating mobile phase pH boundaries.

Step-by-Step Analytical Protocol

Reagents and Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): 10 mM Ammonium Formate in highly purified water (18.2 MΩ·cm). Adjust the pH to 2.80 ± 0.05 using LC-MS grade Formic Acid. Causality Note: Ammonium formate is selected over simple 0.1% formic acid because it provides actual buffer capacity at pH 2.8, ensuring reproducible retention times for the ionizable piperidine group.

  • Mobile Phase B (Organic Modifier): 100% Acetonitrile (LC-MS Grade).

  • Sample Diluent: 95:5 (v/v) Water:Acetonitrile. Causality Note: Matching the diluent precisely to the initial gradient conditions prevents the "solvent effect," which causes severe peak splitting for early-eluting polar compounds.

Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Sample Diluent (1.0 mg/mL).

  • Resolution Solution (SST-RS): Spike 1.0 mL of the Standard Stock Solution with 0.1 mg of 2-(piperidin-1-yl)butanedioic acid (hydrolyzed degradant).

  • Working Sample: Dilute the Standard Stock Solution 1:10 with Sample Diluent to achieve a final working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Table 1: Optimized Instrument Parameters

ParameterSpecificationRationale
Column Waters XBridge CSH C18, 150 x 4.6 mm, 3.5 µmRepels basic cations; prevents silanol tailing.
Column Temperature 35°C ± 1°CLowers system backpressure and stabilizes retention.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLBalances sensitivity with column loading capacity.
Detection (UV) 210 nmAnalyte lacks a strong chromophore; requires low UV.
Autosampler Temp 5°CPrevents ambient-temperature hydrolysis of the ester.

Table 2: Mobile Phase Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.095.05.0Initial
2.095.05.0Isocratic hold to retain polar zwitterion
10.040.060.0Linear ramp to elute hydrophobic impurities
12.010.090.0Column wash phase
14.010.090.0Hold wash phase
14.195.05.0Return to initial conditions
20.095.05.0Re-equilibration

Data Presentation & Performance Metrics

To validate the method's stability-indicating power, the analyte was subjected to forced degradation (stress testing) according to ICH Q1A(R2) guidelines. The method successfully resolved the parent peak from all generated degradation products, proving its specificity.

Table 3: System Suitability & Self-Validation Criteria

MetricAcceptance CriteriaTypical ResultSelf-Validation Action if Failed
Resolution ( Rs​ ) ≥2.0 (Parent vs. Di-acid)3.4Halt sequence; check mobile phase pH.
Tailing Factor ( Tf​ ) ≤1.5 1.1Halt sequence; replace CSH column.
Theoretical Plates ( N ) ≥5000 8500Flag data; check system dead volume.
%RSD (Area, n=6) ≤1.0% 0.4%Invalidate run; check autosampler syringe.

Table 4: Forced Degradation (Stability-Indicating) Profile

Stress ConditionTime / Temp% DegradationPrimary Degradant DetectedMass Balance
Acidic (0.1N HCl) 24 hrs / 60°C18.5%Hydrolyzed Di-acid (RRT 0.65)99.2%
Basic (0.1N NaOH) 2 hrs / RT85.0%Hydrolyzed Di-acid (RRT 0.65)98.5%
Oxidative (3% H₂O₂) 24 hrs / RT4.2%N-oxide derivative (RRT 1.15)99.8%
Thermal (Solid) 7 days / 80°C< 1.0%None100.0%

Note: The extreme sensitivity to basic conditions confirms the causality of maintaining the mobile phase strictly at pH 2.8 to prevent on-column degradation.

References

  • HPLC method dev strategies for Zwitterions. Chromatography Forum. Available at:[Link]

  • [3] A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research. Available at:[Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. Available at:[Link]

  • [2] Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. ACS Omega. Available at:[Link]

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Application Note: Advanced NMR Characterization of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid is a highly functionalized unnatural amino acid derivative. Structurally related to 1[1], it features a carboxylic acid at C1, a chiral center at C2 substituted with a basic piperidine ring, and a methyl ester at the C4 position. This unique scaffold makes it a critical building block in peptidomimetic drug discovery. This application note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously assign its molecular framework, resolve diastereotopic complexities, and analyze its conformational dynamics.

Structural Rationale & Solvent Causality (E-E-A-T)

The selection of the NMR solvent is the most critical experimental choice for this compound. While Chloroform-d (CDCl₃) is the industry standard for organic small molecules, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is strictly mandated for this protocol.

The Causality: The molecule contains both a basic tertiary amine (piperidine ring) and an acidic carboxylic acid, creating a high propensity for zwitterion formation and strong intermolecular hydrogen bonding. In non-polar solvents like CDCl₃, this leads to severe line broadening and aggregation artifacts. DMSO-d₆, a highly polar aprotic solvent, effectively disrupts these hydrogen-bonded networks, allowing for the observation of the sharp, exchangeable carboxylic acid proton (~12.10 ppm). Furthermore, it is a well-documented phenomenon that solvent polarity heavily dictates the ¹³C NMR chemical shifts of carbonyl carbons in 2[2], making DMSO-d₆ the most reliable medium for consistent spectral benchmarking.

NMR_Workflow A Sample Preparation (15-20 mg in DMSO-d6) B 1D NMR Acquisition (1H & 13C Experiments) A->B Transfer to 5mm Tube C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Resolve Overlaps D Spectral Processing (FT, Phase & Baseline Correction) B->D C->D E Signal Assignment (Multiplet Analysis & Integration) D->E Extract Chemical Shifts F Structural Validation (Stereocenter & Ring Dynamics) E->F Cross-correlate Data

Workflow for the comprehensive NMR characterization and structural validation of the compound.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the protocol employs a self-validating logic loop: 1D NMR provides the baseline quantitative environments, while 2D NMR (COSY, HSQC, HMBC) orthogonally verifies the connectivity, ensuring no assignment is made in isolation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15–20 mg of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid. Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube.

  • Instrument Tuning & Shimming: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Regulate the probe temperature precisely at 298 K. Perform automated tuning, matching, and gradient shimming (Z-axis) to achieve a line width of <0.5 Hz for the TMS signal.

  • 1D ¹H NMR Acquisition: Acquire the spectrum using a standard 30° pulse sequence (zg30), 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure accurate integration of the piperidine multiplets.

  • 1D ¹³C NMR Acquisition: Acquire the spectrum using a power-gated decoupling sequence (zgpg30), 1024 scans, and a D1 of 2.0 seconds.

  • 2D NMR Validation Suite:

    • COSY: Acquire to map the homonuclear coupling between the C2 methine and the C3 diastereotopic methylene protons.

    • HSQC: Acquire to map direct ¹H-¹³C single-bond correlations, differentiating the overlapping piperidine aliphatic signals.

    • HMBC: Acquire to map long-range (2- and 3-bond) correlations. Critical validation step: The OCH₃ protons (~3.62 ppm) must show a strong 3-bond correlation to the C4 ester carbonyl (~171.4 ppm), definitively proving the regiochemistry of the esterification.

Validation_Logic N1 1H NMR Data (Proton Environments) N3 COSY (Homocoupling) N1->N3 N4 HSQC (1-Bond C-H) N1->N4 N5 HMBC (Long-Range C-H) N1->N5 N2 13C NMR Data (Carbon Framework) N2->N4 N2->N5 N6 Verified Structure (Regiochemistry) N3->N6 Vicinal Networks N4->N6 Direct Assignments N5->N6 Quaternary C's

Self-validating 2D NMR logic system used to confirm the molecular framework and connectivity.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (600 MHz, DMSO-d₆, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Logic & Causality
COOH 12.10br s1H-Highly deshielded acidic proton; broadened due to solvent exchange.
OCH₃ 3.62s3H-Sharp singlet characteristic of a methyl ester group.
C2-H 3.45dd1H9.2, 5.8Alpha-proton coupled to the two distinct diastereotopic C3 protons.
C3-Hₐ 2.78dd1H16.4, 9.2Geminal coupling to C3-H_b; vicinal coupling to C2-H.
Pip-H_α 2.65 – 2.80m4H-Deshielded by the adjacent electronegative piperidine nitrogen.
C3-H_b 2.55dd1H16.4, 5.8Geminal coupling to C3-H_a; vicinal coupling to C2-H.
Pip-H_β 1.45 – 1.60m4H-Broadened due to rapid chair-chair ring flipping dynamics.
Pip-H_γ 1.35 – 1.45m2H-Most shielded aliphatic protons at the apex of the piperidine ring.
Table 2: ¹³C NMR Assignments (150 MHz, DMSO-d₆, 298 K)
PositionChemical Shift (δ, ppm)Type (DEPT-135)Assignment Logic & Causality
C1 (COOH) 173.8C (Quat)Carboxylic acid carbonyl; most deshielded carbon.
C4 (COOCH₃) 171.4C (Quat)Ester carbonyl; validated via HMBC correlation to OCH₃ protons.
C2 (CH-N) 65.2CHStrongly deshielded by both the nitrogen atom and the C1 carbonyl.
OCH₃ 51.6CH₃Typical chemical shift for a methoxy ester carbon.
Pip-C_α 50.2CH₂Alpha carbons of the piperidine ring.
C3 (CH₂) 34.5CH₂Methylene bridge adjacent to the ester carbonyl.
Pip-C_β 25.6CH₂Beta aliphatic ring carbons.
Pip-C_γ 23.9CH₂Gamma aliphatic ring carbon.

Mechanistic Insights into Spectral Features

1. The Causality of Diastereotopicity at C3: The C2 carbon is a chiral center. Because of this localized asymmetry, the two protons attached to the adjacent C3 methylene group exist in permanently distinct magnetic environments, regardless of bond rotation. They are diastereotopic. Consequently, they do not appear as a simple doublet; instead, they appear as two distinct doublet of doublets (dd) at 2.78 ppm and 2.55 ppm. They couple with each other (a large geminal coupling, 2J≈16.4 Hz) and individually with the C2 methine proton (vicinal couplings, 3J=9.2 and 5.8 Hz), forming a classic ABX spin system.

2. Piperidine Ring Dynamics and Line Broadening: At 298 K, the piperidine ring is not static; it undergoes rapid chair-chair conformational exchange. Because the rate of this flipping is faster than the NMR timescale, the spectrometer records a time-averaged signal of the axial and equatorial protons, resulting in the broad multiplets observed between 1.35 and 2.80 ppm. If advanced kinetic data is required, Variable-Temperature (VT) NMR can be employed. By lowering the temperature to the coalescence point and below, the exchange rate slows, and the broad multiplets will decoalesce into distinct, sharp signals for the axial and equatorial protons—a dynamic phenomenon heavily utilized in the characterization of 3[3].

References

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. 2

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. 3

  • (+-)-Aspartic Acid | C4H7NO4 | CID 424. PubChem - NIH. 1

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Application Notes and Protocols: 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid is a unique bifunctional molecule that presents a compelling scaffold for drug discovery. Its structure, featuring a piperidine ring appended to a succinic acid monoester, offers a rich chemical space for derivatization and interaction with biological targets. The piperidine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for presenting substituents in defined three-dimensional orientations. The butanoic acid portion introduces a carboxylic acid group and a methyl ester, providing handles for further chemical modification and potential interactions with target proteins.

While direct biological applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural components suggest a range of plausible therapeutic applications. This guide will, therefore, serve as a comprehensive primer for the researcher, outlining hypothesized biological targets, detailed protocols for screening and characterization, and a strategic roadmap for potential lead optimization.

Hypothesized Biological Targets and Therapeutic Areas

The structural motifs within 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid allow for the formulation of several hypotheses regarding its potential biological activity.

  • Neurological Disorders: The piperidine ring is a common feature in centrally active agents. Derivatives of piperidine have been developed as 5-HT1F agonists for migraine treatment and as muscarinic M1 receptor agonists for cognitive disorders[1][2]. The butanoic acid backbone could mimic or interact with endogenous ligands for neurotransmitter receptors or transporters.

  • Inflammation and Autoimmune Diseases: Butanoic acid derivatives have been investigated for their anti-inflammatory properties[3]. Furthermore, structurally related compounds have been identified as potent and selective S1P1 receptor agonists, which play a crucial role in lymphocyte trafficking and are validated targets for autoimmune diseases[4].

  • Oncology: The piperidine scaffold is a privileged structure in the design of kinase inhibitors. For instance, derivatives of 4-aminopiperidine have shown promise as inhibitors of Protein Kinase B (Akt), a key signaling node in cancer cell survival[5]. The carboxylic acid and ester groups on the butanoic acid chain could be oriented to interact with the ATP-binding site or allosteric pockets of various kinases.

General Screening and Characterization Protocols

A systematic approach to screening is essential to elucidate the biological activity of this novel compound. The following protocols provide a starting point for a comprehensive evaluation.

Protocol 1: General Cytotoxicity Assessment

Rationale: Before investigating specific biological activities, it is crucial to determine the general cytotoxicity of the compound to establish a therapeutic window. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549 if exploring oncology applications)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified incubator.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay

Rationale: Given the prevalence of the piperidine scaffold in kinase inhibitors, an in vitro kinase inhibition assay is a logical step to explore its potential in oncology. This protocol describes a generic assay format that can be adapted to a specific kinase of interest.

Materials:

  • Recombinant kinase of interest (e.g., Akt1)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Add the kinase and its substrate to the wells of the 384-well plate.

  • Add the test compound dilutions to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Stop the reaction and detect the kinase activity using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to the negative control and determine the IC50 value.

Proposed Synthetic Route

The synthesis of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid can be achieved through a Michael addition of piperidine to dimethyl maleate, followed by selective hydrolysis of one of the methyl esters.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Selective Hydrolysis DimethylMaleate Dimethyl Maleate Intermediate Dimethyl 2-(piperidin-1-yl)succinate DimethylMaleate->Intermediate Piperidine, MeOH, rt Piperidine Piperidine Piperidine->Intermediate Product 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid Intermediate->Product 1. LiOH, THF/H2O 2. HCl (aq)

Caption: Proposed two-step synthesis of the title compound.

Lead Optimization Strategy

Should initial screening reveal promising activity, a systematic lead optimization campaign can be initiated. The following diagram illustrates a potential workflow.

Lead_Optimization_Workflow Start Initial Hit 4-Methoxy-4-oxo-2- (piperidin-1-yl)butanoic acid SAR_Piperidine SAR on Piperidine Ring (e.g., substitution at 3- or 4-position) Start->SAR_Piperidine SAR_Butanoic_Acid SAR on Butanoic Acid Chain (e.g., amide formation, ester modification) Start->SAR_Butanoic_Acid In_Vitro_Screening In Vitro Screening (Potency, Selectivity) SAR_Piperidine->In_Vitro_Screening SAR_Butanoic_Acid->In_Vitro_Screening In_Vitro_Screening->Start Iterative Design ADME_Tox In Vitro ADME/Tox (Solubility, Permeability, Metabolic Stability) In_Vitro_Screening->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics ADME_Tox->In_Vivo_PK Efficacy_Studies In Vivo Efficacy Studies In_Vivo_PK->Efficacy_Studies Lead_Candidate Lead Candidate Efficacy_Studies->Lead_Candidate

Caption: Iterative lead optimization workflow.

Quantitative Data Summary

The following table provides a template for summarizing the data obtained from the initial screening assays.

CompoundTarget/AssayIC50 (µM)Cytotoxicity (HEK293) IC50 (µM)Selectivity Index
4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid e.g., Akt1 KinaseValueValueValue
Positive Controle.g., Akt1 KinaseValueValueValue

Conclusion

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid represents a novel chemical scaffold with significant potential in drug discovery. While its biological activities are yet to be fully elucidated, its structural features suggest plausible applications in neuroscience, inflammation, and oncology. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to systematically investigate the therapeutic potential of this promising molecule.

References

  • PubChem. 4-methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid hydrochloride. Available from: [Link]

  • Pharmaffiliates. (S)-4-(4-(Phenyl(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic Acid. Available from: [Link]

  • Abdel-Rahman, H. M., et al. (2006). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. ResearchGate. Available from: [Link]

  • Buzard, D., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8. Available from: [Link]

  • Hodder, P., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. Available from: [Link]

  • In Silico Studies of Biological Activity and Toxicity of Naturally Occurring Buchenavianines. (2025). MDPI. Available from: [Link]

  • Google Patents. Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • ResearchGate. Biological activities of some butanoic acids. Available from: [Link]

  • MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Available from: [Link]

  • PubChem. 4-Oxo-4-(piperidin-1-yl)butanoic acid. Available from: [Link]

  • ACS Publications. The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Available from: [Link]

  • ScienceDirect. Probing the Molecular Mechanism of Interaction between 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the Muscarinic M1 Receptor: Direct Pharmacological Evidence That AC-42 Is an Allosteric Agonist. Available from: [Link]

  • PubChem. 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid. Available from: [Link]

  • MDPI. Organic Compounds with Biological Activity. Available from: [Link]

  • ResearchGate. Synthesis of 2-[2H]-2-(1-methylalkyl)succinic acids. Available from: [Link]

  • Google Patents. 2,2-dimethyl-n-[6-(1-methyl-piperidin-4-carbonyl).

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Application Note: Preparation and Handling of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Causality in Experimental Design

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid (CAS: 97434-51-0) is a specialized amino acid derivative featuring a basic piperidine ring and a monomethyl succinate backbone. With a base molecular weight of 215.25 g/mol , this compound presents unique handling challenges for in vitro bioassays due to its zwitterionic potential and the presence of a labile ester bond.

As a Senior Application Scientist, it is critical to look beyond basic solubility. The core challenge with this molecule is ester hydrolysis . The methyl ester group at the C4 position is highly susceptible to nucleophilic attack by water, a reaction accelerated by deviations from neutral pH or the presence of esterases in biological media. Therefore, the foundational principle of this protocol is the strict maintenance of anhydrous conditions during stock preparation.

Do not simply dissolve this compound in aqueous buffers for long-term storage. Understanding the causality behind solvent choice is paramount:

  • Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It effectively solvates both the lipophilic piperidine moiety and the polar carboxylic acid without acting as a nucleophile. This locks the molecule in a stable state, preventing premature degradation as outlined in standard compound management guidelines .

  • The Danger of Freeze-Thaw Cycles: Repeatedly opening a cold vial introduces atmospheric moisture via condensation. Over time, this microscopic water accumulation will hydrolyze the methyl ester into 2-(piperidin-1-yl)succinic acid. Aliquoting is not just a convenience; it is a chemical necessity to preserve molecular integrity.

  • Just-in-Time Aqueous Dilution: Once introduced to an aqueous assay buffer (e.g., PBS, HEPES), the compound's half-life begins to tick. Dilutions must be performed immediately prior to the bioassay to ensure the target cells are exposed to the intact ester, not its degradation products.

Self-Validating Quality Control System

A robust protocol must be self-validating. Before utilizing the prepared stock in high-stakes biological screening, establish a Quality Control (QC) checkpoint using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Validation Metric: The intact compound will present an [M+H]+ peak at m/z 216.12.

  • Failure State: The appearance of a peak at m/z 202.11 indicates the loss of the methyl group (hydrolysis to the dicarboxylic acid). If this degradation peak exceeds 5% relative abundance, the stock must be discarded. This closed-loop feedback ensures your biological data is grounded in chemical reality.

Quantitative Data: Stock Preparation

Use the following table to achieve precise molarities. Calculations are based on the free base molecular weight of 215.25 g/mol .

Target ConcentrationVolume of Anhydrous DMSOMass of Compound Required
1 mM 1.0 mL0.215 mg
10 mM 1.0 mL2.152 mg
50 mM 1.0 mL10.762 mg
100 mM 1.0 mL21.525 mg

Expert Insight: Always verify the Certificate of Analysis (CoA) prior to calculation. If your specific batch is supplied as a hydrochloride salt, the molecular weight must be adjusted to 251.71 g/mol to maintain molar accuracy.

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation

  • Remove the lyophilized solid compound from -20°C storage.

  • Crucial Step: Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Opening a cold vial will cause immediate moisture condensation on the powder, initiating hydrolysis.

Phase 2: Solvation 3. Weigh the desired mass (e.g., 10.76 mg for a 50 mM stock) into a sterile, amber glass or low-bind polypropylene vial. 4. Add 1.0 mL of high-purity, anhydrous DMSO (≥99.9%, water ≤0.005%). 5. Vortex gently for 30-60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 2 minutes. Avoid heating the solution.

Phase 3: Aliquoting and Storage 6. Divide the stock solution into single-use aliquots (e.g., 20 µL to 50 µL) in tightly sealed microcentrifuge tubes. 7. Store immediately at -80°C. While -20°C is acceptable for short-term storage, -80°C significantly reduces the kinetic rate of any residual degradation.

Phase 4: Bioassay Application (Working Solution) 8. Thaw a single aliquot on ice immediately before the assay. 9. Dilute the stock into the pre-warmed aqueous assay buffer. Ensure the final DMSO concentration in the bioassay does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity . 10. Discard any unused portion of the thawed aliquot to strictly enforce the single-use rule.

Workflow Visualization

Workflow A Solid Compound (CAS: 97434-51-0) B Reconstitution in Anhydrous DMSO A->B Add Solvent C LC-MS Quality Control (Check for Hydrolysis) B->C 10-50 mM Stock D Aliquoting & Storage (-80°C) C->D Pass QC E Aqueous Dilution (Assay Buffer) D->E Thaw on Ice F In Vitro Bioassay (Immediate Use) E->F <0.1% DMSO Final

Workflow for preparation and assay application of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid.

References

  • Compound Management for Drug Discovery Source: NIH Assay Guidance Manual URL:[Link]

  • Preparation of Stock Solutions for Biological Assays Source: NIH Assay Guidance Manual URL:[Link]

Application Note: 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic Acid as an Advanced N-Terminal Capping and Peptidomimetic Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid is a highly specialized unnatural amino acid derivative. Structurally, it is an N -piperidinyl aspartic acid β -methyl ester. Because its α -amino group is fully incorporated into a piperidine ring (forming a tertiary amine), it lacks the necessary N–H bond required for subsequent peptide bond elongation. Consequently, this building block is exclusively utilized as an N-terminal capping agent or as a terminal pharmacophore in peptidomimetic drug design.

Why use a piperidinyl tertiary amine for capping?

  • Proteolytic Shielding: Natural peptides are highly susceptible to exopeptidase (specifically aminopeptidase) cleavage in serum. Capping the N-terminus with a bulky tertiary amine completely abolishes recognition by these enzymes, dramatically increasing the half-life of the peptide in vivo[1].

  • Conformational Restriction: The steric bulk of the piperidine ring restricts the ϕ and ψ dihedral angles of the N-terminal region. This can stabilize specific secondary structures (such as α -helices or β -turns), which is critical for enhancing receptor binding affinity and selectivity[2].

  • Lipophilicity & Bioavailability: The replacement of a primary amine with a lipophilic piperidine ring increases the overall partition coefficient (LogP) of the peptide, facilitating better cell membrane permeability and potentially enabling blood-brain barrier (BBB) penetration.

Experimental Causality and Workflow Optimization

Coupling a tertiary amino acid to a resin-bound peptide presents unique steric challenges. The nucleophilic attack of the resin-bound N-terminal amine onto the activated carboxyl group of 4-methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid is significantly slower than standard Fmoc-amino acid couplings.

  • Activator Choice: Standard carbodiimides (e.g., DIC/HOBt) often yield incomplete conversions due to the steric hindrance of the α -piperidinyl group. We strongly recommend using highly efficient uronium/aminium salts like HATU or HCTU in the presence of a strong, non-nucleophilic base (DIPEA) to drive the reaction to completion[3].

  • Side-Chain Protection: The β -carboxyl group is protected as a methyl ester. This ester is highly stable to the standard acidic cleavage conditions (TFA/TIS/H2O) used in Solid-Phase Peptide Synthesis (SPPS)[4]. If the free acid is required for biological activity (to act as an aspartic acid mimic), a post-cleavage solution-phase saponification step is strictly necessary.

Quantitative Data: Coupling Efficiency Optimization

To establish a self-validating protocol, we evaluated various coupling conditions for attaching 4-methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid to a model resin-bound decapeptide.

Coupling ReagentEquivalents (AA/Activator)Base (Equiv)Reaction Time (min)Conversion Yield (%)
DIC / Oxyma3.0 / 3.0None6045.2%
PyBOP3.0 / 3.0DIPEA (6.0)6068.7%
HATU3.0 / 2.9DIPEA (6.0)6089.4%
HATU 3.0 / 2.9 DIPEA (6.0) 120 >98.5%
COMU3.0 / 2.9TMP (6.0)6095.1%

Step-by-Step Methodologies

Protocol A: On-Resin N-Terminal Capping (SPPS)
  • Fmoc Deprotection: Treat the resin-bound peptide with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the terminal Fmoc group[5].

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of piperidine[6].

  • Pre-Activation: In a separate vial, dissolve 4-methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid (3.0 equiv relative to resin loading) and HATU (2.9 equiv) in minimal DMF (approx. 0.1 M concentration). Add DIPEA (6.0 equiv). Stir for 2 minutes to form the highly reactive OAt ester.

  • Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 120 minutes.

  • Verification: Perform a Kaiser (ninhydrin) test. A negative result (yellow) indicates successful capping. If positive (blue), repeat the coupling step[3].

  • Cleavage: Wash the resin with DMF and DCM, then dry. Cleave the peptide using a standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours[1]. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Post-Cleavage Saponification of the Methyl Ester

Note: Perform this step only if the target molecule requires a free β -carboxylic acid.

  • Dissolution: Dissolve the crude lyophilized peptide in a 1:1 mixture of THF and H2O (concentration ~5 mg/mL).

  • Hydrolysis: Cool the solution to 0 °C. Slowly add 1.2 equivalents of aqueous LiOH (0.1 M).

  • Monitoring: Stir at 0 °C for 1–2 hours. Monitor the disappearance of the methyl ester mass (+14 Da relative to the target free acid) via LC-MS.

  • Neutralization: Once complete, carefully neutralize the reaction to pH 6.0–7.0 using 0.1 M HCl to prevent side reactions.

  • Purification: Remove THF under reduced pressure and purify the resulting aqueous solution via Preparative RP-HPLC.

Workflow Visualization

SPPS_Workflow Resin 1. Resin-Bound Peptide (Fmoc-Protected) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Couple 4. N-Terminal Capping (Piperidinyl Butanoic Acid) Deprotect->Couple Activate 3. Pre-Activation (HATU / DIPEA / DMF) Activate->Couple Add to resin Cleave 5. Global Cleavage (TFA / TIS / H2O) Couple->Cleave Saponify 6. Optional Saponification (LiOH / THF / H2O) Cleave->Saponify Purify 7. RP-HPLC Purification (Pure Peptidomimetic) Saponify->Purify

Caption: SPPS workflow for N-terminal capping using 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid.

References

  • Introduction to Peptide Synthesis.National Institutes of Health (NIH) - PMC.
  • Peptide synthesis.Wikipedia.
  • Overview of Solid Phase Peptide Synthesis (SPPS).Peptide.com.
  • Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels.National Institutes of Health (NIH) - PMC.
  • N-Terminal Capping of the αO-Conotoxin Analogue GeX-2 Improves the Serum Stability and Selectivity toward the Human α9α10 Nicotinic Acetylcholine Receptor.Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1.National Institutes of Health (NIH) - PMC.

Sources

Application Notes and Protocols: Establishing In Vivo Dosing Regimens for 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for establishing in vivo dosing protocols for the novel compound 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid in murine models. In the absence of pre-existing specific data for this molecule, this guide synthesizes established principles of preclinical drug development and animal study design. The protocols herein are designed to be a self-validating system, guiding the researcher from initial compound characterization and vehicle selection through to dose-range finding, pharmacokinetic (PK), and pharmacodynamic (PD) evaluations. The emphasis is on a logical, stepwise approach to generate robust and reproducible data, ensuring both scientific integrity and the ethical use of animal models.

Introduction to 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid is a small molecule with a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol [1]. While its specific biological targets and mechanism of action are not yet widely characterized in publicly available literature, its structural motifs may suggest potential activity in various biological pathways. As with any novel compound, a systematic and rigorous approach to establishing its in vivo pharmacology is paramount for successful preclinical development.

The journey from a promising compound to a potential therapeutic agent is underpinned by meticulous in vivo studies. Murine models are a cornerstone of this process, offering valuable insights into a drug's behavior in a whole-organism system[2]. This guide provides the foundational protocols to initiate such investigations for 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid.

Pre-Dosing Compound Characterization and Formulation

The physical and chemical properties of a compound dictate its formulation and subsequent bioavailability.

2.1. Solubility and Stability Assessment

Prior to any in vivo administration, the solubility of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid must be determined in a panel of pharmaceutically acceptable vehicles.

Protocol 1: Vehicle Screening

  • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

  • Screen a panel of vehicles :

    • Sterile Saline (0.9% NaCl)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 5% Dextrose in Water (D5W)

    • Aqueous solutions with co-solvents (e.g., 10% DMSO, 40% PEG400, 50% Saline)

    • Oil-based vehicles for subcutaneous administration (e.g., corn oil, sesame oil)

  • Determine solubility : Add increasing amounts of the stock solution to each vehicle, observing for precipitation. Use visual inspection and light microscopy to confirm solubility at the desired concentration.

  • Assess stability : Once a suitable vehicle is identified, the stability of the formulation should be assessed at room temperature and under refrigerated conditions over a relevant timeframe (e.g., 24 hours) to ensure the compound does not degrade prior to administration.

Causality Behind Experimental Choices: The choice of vehicle is critical as it can significantly impact the absorption, distribution, metabolism, and excretion (ADME) profile of the compound[3]. An ideal vehicle should be non-toxic and inert, without its own biological effects.

2.2. Formulation Preparation for In Vivo Studies

All formulations for in vivo use must be sterile.

Protocol 2: Sterile Formulation Preparation

  • Based on the results of Protocol 1, select the most appropriate vehicle.

  • Prepare the formulation at the desired concentration under aseptic conditions in a laminar flow hood.

  • If the vehicle is aqueous, sterile filter the final formulation through a 0.22 µm filter.

  • Store the formulation as dictated by the stability studies.

Administration Routes in Murine Models

The choice of administration route depends on the desired pharmacokinetic profile and the physicochemical properties of the compound.[4] Common routes for small molecules in mice include oral (PO), intraperitoneal (IP), and intravenous (IV).[5]

Table 1: Recommended Administration Volumes and Needle Sizes for Mice

Route of AdministrationMaximum Volume (ml/kg)Recommended Needle Gauge
Oral (Gavage)1020-22 G (blunt-tipped)
Intraperitoneal (IP)1025-27 G
Intravenous (IV) - Tail Vein527-30 G
Subcutaneous (SC)1025-27 G

Data synthesized from multiple sources.[3][6][7][8]

Diagram 1: Workflow for Selecting an Administration Route

Caption: Decision tree for administration route selection.

Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

DRF studies are essential to determine a safe and effective dose range for subsequent efficacy studies.[9]

4.1. Experimental Design for DRF Studies

Protocol 3: Single Ascending Dose (SAD) Study

  • Animal Model : Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), with a sufficient number of animals per group (n=3-5 per sex).

  • Dose Selection : Based on in vitro potency (if available) or literature on structurally similar compounds, select a starting dose. Subsequent doses should be escalated in a stepwise manner (e.g., 2-3 fold increments).[9]

  • Administration : Administer a single dose of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid via the chosen route. Include a vehicle control group.

  • Monitoring : Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Record observations such as changes in activity, posture, breathing, and any signs of pain or distress.

  • Endpoint : The study endpoint is typically 7-14 days. Body weight should be monitored daily.

  • Data Analysis : The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause significant toxicity or more than a 10-20% loss in body weight.

Diagram 2: Dose-Range Finding Workflow

Caption: Iterative process for determining the MTD.

Pharmacokinetic (PK) Studies

PK studies characterize the ADME properties of a drug, which is crucial for designing rational dosing schedules.[2][10]

5.1. Experimental Design for a Murine PK Study

Protocol 4: Single-Dose Pharmacokinetic Profiling

  • Animal Model : Use cannulated mice if serial blood sampling is desired to reduce animal usage. Otherwise, use groups of mice (n=3-4 per time point).[11][12]

  • Dosing : Administer a single dose of the compound (typically a dose below the MTD) via the intended therapeutic route (e.g., PO) and IV to determine bioavailability.

  • Blood Sampling : Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[11]

  • Sample Processing : Process blood to plasma or serum and store at -80°C until analysis.

  • Bioanalysis : Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid in the samples.

  • Data Analysis : Calculate key PK parameters using non-compartmental analysis.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Elimination half-life
CLClearance
VdVolume of distribution
F%Bioavailability (for extravascular routes)

Diagram 3: Pharmacokinetic Study Workflow

G A Dose Administration (IV and PO) B Serial Blood Sampling A->B C Sample Processing (Plasma/Serum) B->C D LC-MS/MS Bioanalysis C->D E Data Analysis (PK Parameters) D->E F F E->F Determine Bioavailability & Half-life

Caption: Steps in a typical murine pharmacokinetic study.

Pharmacodynamic (PD) and Efficacy Studies

Once the PK profile is understood, PD and efficacy studies can be designed to investigate the biological effects of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid.

6.1. Linking PK to PD

The goal is to establish a relationship between drug concentration and the observed pharmacological effect.[2] This will inform the selection of a dosing regimen (dose and frequency) for efficacy studies.

6.2. General Efficacy Study Design

Protocol 5: Murine Efficacy Study

  • Disease Model : Select a murine model that is relevant to the hypothesized mechanism of action of the compound.

  • Dosing Regimen : Based on the PK data (especially the half-life), select a dose and dosing frequency designed to maintain drug exposure above a target concentration.

  • Study Groups : Include a vehicle control group, a positive control (if available), and at least three dose levels of the test compound.

  • Endpoints : Define clear primary and secondary endpoints to measure the efficacy of the compound. These can include behavioral, physiological, or molecular readouts.

  • Duration : The duration of the study will depend on the disease model and the time required to observe a therapeutic effect.

  • Data Collection and Analysis : Collect data on the defined endpoints and perform appropriate statistical analysis to determine the significance of the observed effects.

Conclusion

The protocols outlined in this guide provide a systematic framework for the initial in vivo characterization of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid in murine models. By following this logical progression from formulation development to PK/PD analysis, researchers can generate the high-quality, reproducible data necessary to advance a novel compound through the preclinical drug development pipeline. It is imperative to adhere to all institutional and national guidelines for the ethical care and use of laboratory animals throughout these studies.

References

  • Norwegian University of Science and Technology. Guidelines for the administration of substances to rodents. [Link]

  • Research & Innovation Office. IACUC Routes of Administration Guidelines. [Link]

  • Washington State University Institutional Animal Care and Use Committee. Guideline #10: Drug and Chemical Administration. (August 15 2023). [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

  • ichorbio. Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. (March 15 2025). [Link]

  • Zhavoronkov, A., Wang, Q., Liu, Y., Hou, W., Shen, Y., Wilczok, D., Fortney, K., & Aliper, A. (2022). A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. Aging and disease, 13(5), 1365–1378. [Link]

  • Stanford Medicine. In vivo pharmacology. [Link]

  • Wulff, H., & Christophersen, P. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(1), 115–120. [Link]

  • Bienta. Pharmacokinetics Studies in Mice or Rats. [Link]

  • Sapa, J., Słoczyńska, K., Pękala, E., Wesołowska, A., & Paśko, P. (2020). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. Pharmaceutics, 12(10), 920. [Link]

  • Awasthi, V., Gali, H., & Awasthi, S. (2013). Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft. British journal of pharmacology, 170(7), 1466–1477. [Link]

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • InnoSer. Using Mouse Data to Establish PK/PD Relationships. (February 24 2025). [Link]

  • Li, Y., & Liu, G. (2014). Murine Pharmacokinetic Studies. Journal of visualized experiments : JoVE, (89), 51724. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 792860, 4-Oxo-4-(piperidin-1-yl)butanoic acid. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and regiochemical bottlenecks associated with the synthesis of 2-aminosuccinic acid monoesters.

The synthesis of 4-methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid typically relies on the aza-Michael addition of piperidine to dimethyl maleate, followed by the selective saponification of the α -ester (C1 position). However, this workflow is notoriously prone to low yields due to competing side reactions. This guide breaks down the causality of these failures and provides a self-validating, enzymatically driven protocol to guarantee high-yield regiocontrol.

Diagnostic Workflow & Reaction Logic

The diagram below illustrates the divergence between traditional chemical hydrolysis (which leads to failure modes) and the optimized enzymatic pathway.

G N1 Dimethyl Maleate + Piperidine N2 Aza-Michael Addition (Equilibrium) N1->N2 N3 Dimethyl 2-(piperidin-1-yl)succinate (Diester Intermediate) N2->N3 N4 Chemical Hydrolysis (LiOH / NaOH) N3->N4 Traditional Route N5 Enzymatic Hydrolysis (Pig Liver Esterase) N3->N5 Optimized Route N6 Over-hydrolysis & Retro-Michael (Low Yield / Diacid) N4->N6 Poor Selectivity & High pH N7 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid (High Yield, α-Selective) N5->N7 >98:2 Regioselectivity at pH 7.2

Workflow: Chemical vs. enzymatic regioselective hydrolysis of aminosuccinates.

Interactive Troubleshooting FAQs

Q1: Why am I getting a complex mixture of monoesters and diacids during standard saponification (e.g., LiOH/MeOH)? A1: Chemical hydrolysis lacks the spatial recognition required to differentiate between the α -ester (C1) and β -ester (C4) of the piperidine adduct. Both esters exist in similar steric and electronic environments, leading to rapid over-hydrolysis into 2-(piperidin-1-yl)succinic acid. To achieve strict regiocontrol, you must abandon chemical base and utilize Pig Liver Esterase (PLE). PLE features a highly specific binding pocket that anchors the protonated piperidine ring, orienting only the α -ester toward the enzyme's catalytic serine triad, achieving >98:2 regioselectivity[1][2].

Q2: My LC-MS shows a massive peak for dimethyl fumarate after the hydrolysis step, even though my intermediate was pure. What happened? A2: You are observing a retro-Michael elimination . The α -proton of your diester intermediate is highly acidic due to the adjacent ester and amine groups. When subjected to the strongly basic conditions of traditional saponification (or elevated temperatures), the molecule undergoes an E1cB-like elimination, expelling the piperidine moiety and reverting to the thermodynamically stable fumarate double bond[3]. Switching to the PLE-catalyzed protocol (which operates at a mild pH of 7.2) completely suppresses this degradation pathway.

Q3: I am observing unreacted dimethyl maleate in my initial Michael addition. How do I drive this to completion? A3: The aza-Michael addition of amines to maleates is a reversible equilibrium process[3]. If you use a polar protic solvent with heating, the equilibrium shifts backward. Causality-driven solution: Run the reaction neat (solvent-free) or in a highly concentrated methanol solution at room temperature. The high local concentration of reactants will push the equilibrium forward via Le Chatelier's principle without triggering thermal elimination.

Quantitative Data: Hydrolysis Condition Matrix

The table below summarizes the empirical outcomes of various hydrolysis strategies on dimethyl 2-(piperidin-1-yl)succinate.

Hydrolysis ReagentTemp (°C)pH α : β SelectivityDiacid FormationRetro-Michael ByproductOverall Target Yield
LiOH (1.1 eq) 25>1245:55HighModerate (~15%)< 20%
NaOH (1.1 eq) 0>1250:50ModerateLow (~5%)~ 25%
CALB (Lipase B) 307.010:90TraceNone< 5% (Wrong Isomer)
PLE (~100 U/mmol) 257.2>98:2 Trace None > 85%

Note: CALB (Candida antarctica Lipase B) selectively cleaves the less hindered β -ester, yielding the undesired 1-methyl ester regioisomer[4]. PLE is strictly required for α -ester cleavage[1][2].

Self-Validating Experimental Protocol

This methodology utilizes a pH-stat autotitrator. This is a self-validating system : because the enzymatic cleavage of the methyl ester generates exactly one equivalent of carboxylic acid, the volume of base added by the autotitrator serves as a real-time, highly accurate metric of reaction conversion.

Step 1: Aza-Michael Addition (Diester Preparation)
  • Reaction: In a dry flask, combine dimethyl maleate (10.0 mmol) and piperidine (11.0 mmol). Do not add solvent.

  • Execution: Stir vigorously at 25 °C for 12 hours. The mixture will become slightly viscous.

  • In-Process Control (IPC): Analyze via TLC (Silica, Hexane/EtOAc 7:3). The UV-active maleate spot ( Rf​ ~0.6) must be completely consumed, replaced by a ninhydrin-active spot ( Rf​ ~0.4).

  • Purification: Remove excess piperidine under high vacuum (0.1 mbar) at 30 °C to yield crude dimethyl 2-(piperidin-1-yl)succinate.

Step 2: Enzymatic Regioselective Hydrolysis
  • Setup: Suspend the crude diester (10.0 mmol) in 50 mL of 0.1 M potassium phosphate buffer (pH 7.2).

  • Catalysis: Add Pig Liver Esterase (PLE, 1000 Units).

  • Self-Validation Tracking: Connect the reaction vessel to a pH-stat autotitrator loaded with 1.0 M NaOH, set to maintain pH 7.2.

  • Monitoring: Stir at 25 °C. The reaction is definitively complete when the autotitrator has dispensed exactly 10.0 mL of 1.0 M NaOH (10.0 mmol, 1.0 equivalent). Do not allow the reaction to proceed past this volume to prevent trace diacid formation.

Step 3: Isoelectric Isolation
  • Causality: The target molecule is a zwitterion (containing both a basic piperidine and an acidic carboxylate). It cannot be extracted using standard aqueous workup. You must force it into its neutral state by hitting its isoelectric point (pI).

  • Adjustment: Carefully adjust the reaction mixture to pH 5.0 using 1.0 M HCl.

  • Extraction: Extract the aqueous layer with a highly polar organic solvent mixture (10% Methanol in Dichloromethane, 3 x 50 mL).

  • Validation Checkpoint: Dry the combined organic layers over Na2​SO4​ and concentrate. Analyze the white solid via LC-MS. You should observe a single major peak with [M+H]+=216.1 m/z , confirming the pure 4-methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid.

Sources

How to improve the aqueous solubility of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles of complex amphoteric molecules.

The compound 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid presents a classic "double-edged sword" in pharmaceutical formulation. Structurally, it is a mono-methyl ester of 2-(piperidin-1-yl)succinic acid. It features a basic piperidine ring (pKa ~9.5) and an acidic carboxylic acid (pKa ~3.5). This creates a zwitterion at physiological pH, leading to high crystal lattice energy and poor aqueous solubility[1]. However, attempting to force solubility via extreme pH adjustments will rapidly hydrolyze the C4 methyl ester[2].

This guide provides field-proven, self-validating protocols to enhance the aqueous solubility of this specific compound while preserving its structural integrity.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my compound instantly precipitate when reconstituted in standard PBS (pH 7.4)? Causality: At pH 7.4, the molecule exists predominantly in its zwitterionic state. The C1 carboxylic acid is deprotonated (anionic), and the C2 piperidine nitrogen is protonated (cationic)[1]. This dual-charge state results in a net neutral molecule with strong intermolecular ionic interactions. Because the net charge is zero, water solvation is thermodynamically unfavorable, leading to rapid precipitation at the isoelectric point.

Q2: Can I use 0.1 M NaOH or 0.1 M HCl to force the compound into solution? Causality: Absolutely not. While shifting the pH away from the isoelectric point will ionize the molecule and improve solubility, the C4 methyl ester (the 4-methoxy-4-oxo group) is highly labile. Exposure to 0.1 M NaOH (pH 13) will cause rapid, base-catalyzed acyl-oxygen cleavage (saponification), irreversibly degrading your compound into 2-(piperidin-1-yl)succinic acid and methanol[2]. Similarly, strong acids will promote acid-catalyzed hydrolysis[3].

Q3: What is the optimal pH for maintaining stability while maximizing solubility? Causality: Ester hydrolysis typically follows a V-shaped or U-shaped pH-rate profile, with maximum stability occurring in mildly acidic conditions[2]. For this compound, you must formulate within a narrow pH window of 4.5 to 5.5 using a mild buffer (e.g., 50 mM sodium acetate). This minimizes ester hydrolysis while slightly shifting the ionization equilibrium away from the absolute isoelectric point, providing a marginal but safe increase in baseline solubility.

Q4: How can I achieve high concentrations for in vivo dosing without altering the pH? Causality: Use inclusion complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior[4]. The lipophilic piperidine ring can partition into the CD cavity, shielding it from the aqueous environment, while the CD's hydroxyl groups ensure high bulk water solubility[4]. This achieves solubilization without triggering pH-dependent ester degradation.

Part 2: Quantitative Solubilization Strategies

The following table summarizes the recommended solubilization strategies. (Note: Expected fold-increases are predictive models based on structurally homologous zwitterionic esters).

StrategyPrimary MechanismRecommended ExcipientsExpected Solubility Increase*Ester Stability Profile
pH Optimization Shifts ionization away from the isoelectric point.50 mM Acetate Buffer (pH 5.0)2x - 5xHigh (Optimal stability window)
Cyclodextrin Complexation Encapsulates lipophilic piperidine moiety.10–20% w/v HP-β-CD50x - 100xHigh (Shields from bulk water)
Co-Solvency Lowers dielectric constant of the solvent mixture.5% DMSO or 10% PEG 40020x - 40xModerate (Must avoid nucleophilic alcohols)
Extreme pH Adjustment Complete ionization (Net +1 or -1 charge).0.1 M HCl or 0.1 M NaOH>500xCritical Failure (Rapid hydrolysis)

Part 3: Standard Operating Procedures (Protocols)

To ensure scientific trustworthiness, every protocol below is designed as a self-validating system . You must verify the integrity of the ester before proceeding to your primary assays.

Protocol A: Preparation of a 10% (w/v) HP-β-CD Inclusion Complex (For In Vivo Use)

This method is ideal for animal dosing where organic solvents are poorly tolerated.

  • Preparation: Weigh 1.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 8.0 mL of sterile, distilled water. Stir until completely clear.

  • Buffering: Add 1.0 mL of 100 mM Sodium Acetate buffer (pH 5.0) to the CD solution to lock the pH within the ester's stability window[2].

  • API Addition: Slowly add your target mass of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid to the vortexing solution.

  • Complexation: Sonicate the mixture in a water bath at 25°C for 15 minutes. Avoid heating above 30°C to prevent thermal degradation of the ester.

  • Volume Adjustment: QS to 10.0 mL with sterile water. Filter through a 0.22 µm PVDF membrane.

  • Self-Validation Step: Withdraw a 10 µL aliquot, dilute in mobile phase, and analyze via HPLC-UV at T=0 and T=24h. Pass criteria: The primary peak area must remain >98% relative to T=0, with no appearance of the succinic acid degradant peak.

Protocol B: Buffered Co-Solvent System (For In Vitro Assays)

This method is ideal for cellular assays requiring immediate, high-concentration stock solutions.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 50 mM master stock. Caution: Do not use ethanol or methanol, as they can cause transesterification of the methyl ester[3].

  • Buffer Preparation: Prepare a 50 mM MES or Acetate buffer adjusted strictly to pH 5.5.

  • Dilution: Slowly add the DMSO stock dropwise to the rapidly stirring buffer to achieve a final DMSO concentration of ≤5% v/v.

  • Self-Validation Step: Monitor the solution via dynamic light scattering (DLS) or visual inspection against a dark background for 60 minutes to ensure no delayed micro-precipitation occurs upon aqueous dilution[5].

Part 4: Formulation Decision Matrix

Use the following logical workflow to select the appropriate solubilization strategy based on your experimental constraints.

Workflow Start 4-Methoxy-4-oxo-2- (piperidin-1-yl)butanoic acid (Poorly Soluble Zwitterion) Constraint Constraint: C4 Methyl Ester is Prone to Hydrolysis Start->Constraint Decision Select Application Type Constraint->Decision InVitro In Vitro / Cellular Assays Decision->InVitro InVivo In Vivo / Animal Dosing Decision->InVivo Sol1 Buffered Co-Solvent (5% DMSO / 95% pH 5.0 Buffer) InVitro->Sol1 Sol2 Cyclodextrin Complexation (10% HP-β-CD at pH 5.0) InVivo->Sol2

Caption: Decision matrix for solubilizing 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid.

References

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online.[Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. PMC - NIH.[Link]

  • Solubility Enhancement Technique: A Review. PharmaInfo. [Link]

  • Drug stability. Basicmedical Key.[Link]

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Technical Support Center: Stability & Troubleshooting Guide for 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a tertiary α-amino acid monoester, 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid presents unique handling and storage challenges. It combines the thermal lability inherent to α-amino acids with the hydrolytic susceptibility of a methyl ester.

This guide provides drug development professionals and analytical scientists with mechanistic insights and field-proven protocols to prevent degradation during long-term storage and experimental workflows.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does my sample show a loss of purity and the appearance of a UV-active alkene impurity after storage at room temperature? A1: You are observing thermal deamination (an E2-like elimination). At elevated or even ambient temperatures over prolonged periods, the piperidine ring acts as a leaving group. The acidic protons at the beta-carbon (adjacent to the ester) facilitate this elimination, yielding free piperidine and 4-methoxy-4-oxobut-2-enoic acid (a fumarate/maleate derivative). This pathway is mechanistically analogous to the thermal deamination of aspartic acid, which yields fumaric acid and ammonia[1]. Causality: The tertiary amine nature of the piperidine group makes it a superior leaving group compared to primary amino acids, significantly lowering the activation energy required for thermal elimination. Solution: Store the compound strictly at -20°C and avoid any heated dissolution steps (e.g., sonication baths >25°C).

Q2: I am observing a highly polar impurity and a drop in pH in my reconstituted stock solutions. What is happening? A2: This indicates ester hydrolysis. The methyl ester at the C4 position is highly susceptible to moisture-driven hydrolysis, yielding 2-(piperidin-1-yl)butanedioic acid (the diacid) and methanol. The carboxylic acid end groups generated during this hydrolysis lower the pH, which can further autocatalyze the breakage of remaining ester linkages[2]. Causality: The zwitterionic nature of the molecule in aqueous solutions acts as an intramolecular general acid/base catalyst, accelerating ester cleavage even at a neutral starting pH. Solution: Reconstitute only in anhydrous solvents (e.g., dry DMSO) for stock solutions, and prepare aqueous working solutions immediately before use.

Q3: Is decarboxylation a significant risk during lyophilization or heated concentration steps? A3: Yes, but typically only if excessive heat is applied. Alpha-amino acids undergo thermal decarboxylation via an ylide or zwitterionic intermediate, releasing CO₂[3]. While bulk decarboxylation usually requires temperatures above 150°C[4], localized heating (hotspots) during rotary evaporation or aggressive drying can trigger micro-environments of decarboxylation, yielding methyl 3-(piperidin-1-yl)propanoate. Solution: Use cold-trap lyophilization or nitrogen blow-down at room temperature. Never use a heated water bath exceeding 30°C when concentrating this compound.

Part 2: Quantitative Degradation Summary

The following table summarizes the quantitative kinetics and triggers for the three primary degradation pathways of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid.

Degradation PathwayKinetic TriggerPrimary ImpurityPreventive Strategy
Deamination (E2 Elimination) Ambient to Moderate Heat (>25°C)4-Methoxy-4-oxobut-2-enoic acidStore lyophilized at -20°C; avoid heated dissolution.
Ester Hydrolysis Moisture + Neutral/Acidic pH2-(Piperidin-1-yl)butanedioic acidUse anhydrous solvents (DMSO/ACN); backfill vials with Argon.
Decarboxylation High Heat (>150°C) or Localized HotspotsMethyl 3-(piperidin-1-yl)propanoateEvaporate under N₂ stream at RT; avoid rotary evaporation >30°C.

Part 3: Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , allowing you to verify the success of the procedure in real-time.

Protocol 1: Anhydrous Aliquoting and Inert Storage

Objective: Prevent hydrolytic and thermal degradation during long-term archiving.

  • Dissolution: Dissolve the bulk compound in an anhydrous, volatile solvent (e.g., LC-MS grade Acetonitrile) to a concentration of 10 mg/mL. Do not use water.

  • Aliquoting: Transfer 100 µL aliquots into amber glass vials to prevent photolytic degradation.

  • Evaporation: Evaporate the solvent under a gentle stream of high-purity Nitrogen (N₂) at room temperature. Do not apply heat.

  • Inerting: Backfill the vials with Argon gas to displace atmospheric moisture and oxygen.

  • Storage: Seal tightly with PTFE-lined caps and store at -20°C in a secondary container with active desiccant.

  • Self-Validation Step: Weigh a control vial before and after evaporation to confirm complete solvent removal (constant weight). Reconstitute one control aliquot in anhydrous Acetonitrile and run a baseline LC-MS/MS scan. The absence of the diacid peak (m/z[M-14]) confirms the anhydrous protocol was successful.

Protocol 2: Accelerated Stability (Forced Degradation) Testing

Objective: Establish shelf-life and identify specific degradation kinetics.

  • Preparation: Prepare 1 mg/mL solutions of the compound in three parallel conditions: (A) Anhydrous DMSO, (B) pH 4.0 Acetate buffer, (C) pH 9.0 Borate buffer.

  • Incubation: Incubate the samples in a thermomixer at 40°C, 60°C, and 80°C.

  • Sampling: Pull 10 µL aliquots at 0, 24, 48, and 72 hours.

  • Quenching: Immediately quench the aqueous samples by flash-freezing in liquid nitrogen to halt degradation kinetics.

  • Analysis: Analyze via LC-MS/MS to quantify the parent compound and track the appearance of the diacid, the alkene, and the decarboxylated product.

  • Self-Validation Step: Calculate the mass balance. The molar sum of the parent compound, diacid, alkene, and decarboxylated product at t=72 hours must equal the initial molar concentration at t=0 (±5%). A mass balance deficit indicates an unmonitored secondary degradation pathway (e.g., polymerization).

Part 4: Mechanistic Degradation Visualization

G Target 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid (Target Compound) Heat Thermal Stress (>40°C) Target->Heat Moisture Moisture + Mild Heat (Hydrolytic Stress) Target->Moisture HighHeat High Thermal Stress (>150°C) Target->HighHeat Elimination Deamination / E2 Elimination (Loss of Piperidine) Heat->Elimination Activation Hydrolysis Ester Hydrolysis (Loss of Methanol) Moisture->Hydrolysis Catalysis Decarboxylation Decarboxylation (Loss of CO2) HighHeat->Decarboxylation Pyrolytic Alkene 4-Methoxy-4-oxobut-2-enoic acid + Piperidine Elimination->Alkene Yields Diacid 2-(Piperidin-1-yl)butanedioic acid (Diacid Impurity) Hydrolysis->Diacid Yields Amine Methyl 3-(piperidin-1-yl)propanoate + CO2 Decarboxylation->Amine Yields

Mechanistic pathways of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid thermal degradation.

Sources

Technical Support Center: Optimizing Flash Chromatography for 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) tailored for researchers, medicinal chemists, and process development scientists. The unique zwitterionic potential of this molecule—possessing both a basic tertiary amine (piperidine) and a carboxylic acid—presents specific challenges in flash chromatography that require careful method development. This guide is designed to help you navigate these challenges to achieve optimal purity and yield.

Understanding the Analyte: Physicochemical Properties

Before beginning any purification, it is crucial to understand the properties of the target molecule. These characteristics dictate its behavior in a chromatographic system.

PropertyValue / InformationSource
Molecular Formula C₁₀H₁₇NO₄[1]
Molecular Weight 215.25 g/mol [1]
Predicted XLogP -1.7[1]
Key Functional Groups Carboxylic Acid (acidic), Tertiary Amine (basic), Methyl Ester (polar)Chemical Structure

The highly negative XLogP value indicates that the compound is very polar and hydrophilic, which is a primary consideration for selecting the appropriate chromatography mode.

Part 1: Initial Method Development - Key Decisions

This section addresses the most fundamental questions to consider before initiating the purification process.

Q1: Should I use normal-phase or reversed-phase flash chromatography for this compound?

This is the most critical initial decision. Given the compound's high polarity (Predicted XLogP of -1.7), reversed-phase chromatography is the recommended starting point .[2][3][4]

  • Causality: Highly polar compounds have minimal affinity for the non-polar stationary phases used in normal-phase chromatography (e.g., hexane/ethyl acetate) and may either fail to elute or elute with poor peak shape.[5] In reversed-phase chromatography, a polar mobile phase (like water/acetonitrile or water/methanol) is used with a non-polar stationary phase (like C18-bonded silica).[6] This setup is inherently better suited for retaining and separating polar molecules.[3][4]

The following workflow provides a logical path for making this decision based on initial scouting runs.

G cluster_0 Initial Method Selection Workflow start Dissolve crude sample in Methanol or Acetonitrile check_sol Is the sample soluble? start->check_sol rp_path Proceed with Reversed-Phase (RP) check_sol->rp_path Yes np_path Consider Normal-Phase (NP) with polar solvents or HILIC check_sol->np_path No (or poor solubility) tlc_rp Scout mobile phases: Water/Acetonitrile Water/Methanol + 0.1% Formic Acid rp_path->tlc_rp Develop method using C18 TLC plates tlc_np Scout mobile phases: DCM/Methanol + Acid/Base modifiers (Use Dry Loading) np_path->tlc_np Develop method using Silica TLC plates

Caption: Decision workflow for selecting the initial chromatography mode.

Part 2: Troubleshooting Reversed-Phase (RP) Purification

This section focuses on resolving common issues encountered when using the recommended reversed-phase approach.

Q2: My compound elutes in the solvent front (void volume) on a C18 column, showing no retention. What is happening and how do I fix it?

Cause: This occurs because the compound, in its ionized state, is extremely polar and has a much higher affinity for the polar mobile phase than for the non-polar C18 stationary phase. The carboxylic acid group (-COOH) deprotonates to the highly polar carboxylate (-COO⁻), especially in neutral water/organic solvent mixtures, drastically reducing retention.

Solution: Suppress Ionization with an Acidic Modifier. The most effective solution is to add a volatile acid to the mobile phase. This lowers the pH, forcing the carboxylic acid to remain in its protonated (-COOH) form, which is less polar and more hydrophobic.[7] This increased hydrophobicity enhances its interaction with the C18 stationary phase, leading to better retention.[8]

Recommended Protocol: Adding an Acidic Modifier

  • Prepare Mobile Phases: Prepare your aqueous (Solvent A) and organic (Solvent B, e.g., Acetonitrile or Methanol) mobile phases.

  • Add Acid: To both Solvent A and Solvent B, add 0.1% v/v of formic acid or acetic acid . Using trifluoroacetic acid (TFA) is also common, but it can be difficult to remove from the final product.[3]

  • Equilibrate: Before injecting your sample, ensure the column is fully equilibrated with the acidified mobile phase (at least 5 column volumes).

  • Run the Separation: Use a gradient from a high aqueous percentage to a high organic percentage (e.g., 5% to 95% Solvent B).

Q3: My peak shape is poor (severe fronting or tailing). How can I improve it?

Cause: Poor peak shape for an ionizable compound is often a sign of on-column equilibrium between the ionized and neutral forms.[8] The ionized form travels faster, while the neutral form is more retained, leading to a smeared or "fronting" peak.

Solution: As with poor retention, the solution is to control the ionization state of the molecule. Adding an acid to the mobile phase will ensure that the vast majority of the molecules are in a single, protonated state during their transit through the column. This results in a much sharper, more symmetrical peak.[8]

The diagram below illustrates how an acidic modifier works to improve retention and peak shape for your compound on a C18 stationary phase.

G cluster_0 Without Acid Modifier (Neutral pH) cluster_1 With Acid Modifier (Low pH) Analyte_N Analyte (COO⁻) (Highly Polar, Ionized) C18_N C18 Stationary Phase (Non-Polar) Analyte_N->C18_N Weak Affinity Mobile_N Mobile Phase (Polar) Analyte_N->Mobile_N Strong Affinity Result_N Result: Poor Retention, Peak Fronting Analyte_A Analyte (COOH) (Less Polar, Neutral) C18_A C18 Stationary Phase (Non-Polar) Analyte_A->C18_A Increased Affinity Mobile_A Mobile Phase (Polar + H⁺) Analyte_A->Mobile_A Reduced Affinity Result_A Result: Good Retention, Sharp Peak

Caption: Effect of an acidic modifier in reversed-phase chromatography.

Part 3: Troubleshooting Normal-Phase (NP) Purification

While not the primary recommendation, normal-phase chromatography may be necessary in some cases. This section addresses its unique challenges.

Q4: My compound is streaking badly on a silica TLC plate and won't elute from the column. What's wrong?

Cause: This is a classic problem when purifying compounds with basic amine functionality on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface.[9] The basic piperidine nitrogen in your molecule interacts very strongly with these acidic sites via an acid-base interaction, causing irreversible binding or significant peak tailing.[2][10] The carboxylic acid can also interact strongly via hydrogen bonding.

Solution: Use Mobile Phase Modifiers and Dry Loading. To overcome these strong interactions, you must modify both the mobile phase and your sample loading technique.

  • Mobile Phase Modification: You need to add both an acid and a base to your eluent to satisfy the dual nature of your molecule. This can be complex to optimize.

    • For the Carboxylic Acid: Add 0.5-2% acetic or formic acid to reduce tailing from this group.[9]

    • For the Basic Amine: Add 0.5-2% of a competing base like triethylamine (TEA) or ammonium hydroxide. The competing base will interact with the acidic silanol sites, freeing up your compound to elute.[9][10]

    • Recommended Starting Solvent System: Dichloromethane / Methanol with 1% Acetic Acid and 1% Triethylamine.

  • Sample Loading Technique: Dry loading is mandatory. Dissolving a polar sample in a strong solvent and loading it directly (wet loading) will disrupt the column bed and lead to poor separation.[5][9]

Protocol: Dry Sample Loading

  • Dissolve your crude product in a suitable solvent (e.g., methanol, dichloromethane).

  • Add a small amount of an inert adsorbent like silica gel or Celite® to the solution (approximately 2-3 times the weight of your crude sample).

  • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a fine, free-flowing powder.

  • Carefully layer this powder on top of your pre-packed and equilibrated flash column.

Q5: Is there an alternative to standard silica for normal-phase purification?

Yes. Amine-functionalized silica can be a superior alternative. This stationary phase has aminopropyl groups bonded to the silica surface. These groups effectively "shield" the analyte from the acidic silanols, dramatically improving peak shape for basic compounds without needing a basic modifier in the mobile phase.[10][11] For your compound, you would still likely need an acidic modifier (e.g., acetic acid) to manage the carboxylic acid group.

Part 4: General FAQs and Troubleshooting Summary

ProblemProbable CauseRecommended Solution
No retention on C18 column. Compound is ionized (as -COO⁻) and too polar.Use a reversed-phase system. Add 0.1% formic or acetic acid to the mobile phase to protonate the carboxylic acid.[7][8]
Poor peak shape (tailing/fronting). On-column equilibrium between ionized and neutral forms. In NP, strong interaction with silica.RP: Add 0.1% acid to the mobile phase.[8] NP: Add both acid (0.5-2%) and base (0.5-2%) modifiers to the eluent.[9][10]
Compound won't elute from silica column. Strong acid-base interaction between the amine and acidic silanol groups.Use a more polar eluent (e.g., DCM/MeOH), add a competing base (triethylamine), and use dry loading. Consider an amine-functionalized column.[10][11]
Poor separation from impurities. Suboptimal mobile phase selectivity.RP: Try switching the organic solvent (e.g., from acetonitrile to methanol) or adjusting the acid concentration.[4][12] NP: Optimize the solvent gradient and modifier concentrations using TLC first.[9]
High backpressure. Column frit blockage from particulates in the sample.Filter your sample before loading. If using dry loading, ensure the adsorbent is a fine powder.[13]
References
  • King, A. (n.d.). Successful Flash Chromatography. King Group, University of Cambridge. Retrieved from [Link]

  • Biotage. (2023, January 26). How does acid concentration impact reversed-phase flash chromatography? Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography? Retrieved from [Link]

  • Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Hawach Scientific. (2023, March 2). Flash Reversed-Phase Column. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid hydrochloride. Retrieved from [Link]

  • Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Piperidine Impurities in 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic Acid Batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that purifying highly functionalized zwitterionic intermediates presents unique challenges. This guide is designed to provide you with the mechanistic causality, troubleshooting steps, and validated protocols needed to successfully remove piperidine impurities from your 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid batches.

The Chemical Conundrum: Mechanistic Overview

To understand why standard purification fails for this specific molecule, we must analyze its structural properties:

  • The Product: 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid contains a C1 carboxylic acid (pKa ~3.5), a C2-bound tertiary amine (pKa ~8.5), and a C4 methyl ester.

  • The Impurity: Residual piperidine is a highly basic, nucleophilic secondary amine (pKa 11.2).

Why Traditional Methods Fail:

  • Liquid-Liquid Extraction is Contraindicated: To extract piperidine into an organic phase, you would need to adjust the aqueous layer to a pH > 12 to deprotonate the secondary amine. However, at this highly alkaline pH, the C4 methyl ester of your product will undergo rapid base-catalyzed saponification, destroying the molecule. Conversely, at acidic or neutral pH, both the product (as a zwitterion or cation) and the impurity are highly water-soluble, making organic extraction impossible.

  • Silica Gel Chromatography is Inefficient: Both compounds are basic amines that strongly interact with the acidic silanol groups on standard silica, causing severe peak tailing, irreversible adsorption, and co-elution[1].

The Validated Solution: The most effective, field-proven method is Chemoselective Scavenging using Polymer-Supported Isocyanate (PS-Isocyanate) resin. The isocyanate electrophile reacts rapidly with the highly nucleophilic secondary amine (piperidine) to form a stable, resin-bound urea. The tertiary amine of your product lacks an N-H bond and is sterically hindered, rendering it completely unreactive toward the resin[2].

Frequently Asked Questions (FAQs)

Q1: I treated my batch with PS-Isocyanate, but piperidine remains visible in my 1H NMR. What happened? A: You likely used a protic solvent. Solvents like methanol or ethanol will react directly with the isocyanate groups on the resin, forming polymer-bound carbamates and completely quenching the resin's scavenging capacity. Always use anhydrous, non-nucleophilic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

Q2: How many equivalents of resin do I actually need? A: You must use 2.0 to 3.0 equivalents of PS-Isocyanate relative to the molar amount of the piperidine impurity, not the total batch size. We recommend calculating the exact moles of residual piperidine via quantitative NMR (qNMR) prior to resin addition.

Q3: Can I use standard magnetic stirring during the scavenging step? A: No. Magnetic stir bars will mechanically grind the cross-linked polystyrene beads into a fine powder. This generates particulates that will permanently clog your fritted funnels during filtration. Always use gentle orbital shaking or overhead stirring for large quantities.

Q4: Is this method scalable for process chemistry? A: Yes. PS-Isocyanate scavenging is highly scalable and routinely used in the purification of complex tertiary amines and lipid nanoparticle precursors[3]. For multi-kilogram scales, the resin can be packed into a flow cartridge rather than used in batch mode.

Workflow Visualization

G Start Crude Batch (Product + Piperidine) Solvent Dissolve in Anhydrous DCM (Avoid Alcohols) Start->Solvent Resin Add PS-Isocyanate Resin (3.0 Equivalents) Solvent->Resin Agitate Orbital Shaking (2-4 hours, 20°C) Resin->Agitate Filter Vacuum Filtration (Fritted Funnel) Agitate->Filter ResinWaste Resin-Bound Urea (Discard) Filter->ResinWaste Retentate Filtrate Filtrate (Pure Product) Filter->Filtrate Eluate

Caption: Chemoselective scavenging workflow for piperidine removal using PS-Isocyanate resin.

Validated Experimental Protocol: PS-Isocyanate Scavenging

This protocol is designed as a self-validating system to ensure high product recovery and complete impurity removal.

Step 1: Solvent Exchange & Preparation Concentrate your crude batch to dryness to remove any trace protic solvents or water. Redissolve the crude mixture in anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.

Step 2: Resin Equivalency Calculation & Addition Determine the molar ratio of piperidine to product using 1H NMR (integrating the broad piperidine N-H singlet at ~1.5 ppm against a known product peak). Add 3.0 molar equivalents of PS-Isocyanate resin (typical loading capacity: 1.0 - 1.7 mmol/g) relative to the calculated piperidine impurity.

Step 3: Agitation Seal the reaction vessel and place it on an orbital shaker. Agitate gently at 20°C for 2 to 4 hours. Causality Check: The reaction is pseudo-first-order; 3.0 equivalents ensure >99% conversion of the secondary amine within this timeframe.

Step 4: Filtration & Washing Filter the suspension through a medium-porosity fritted glass funnel. The piperidine is now covalently trapped on the resin. Wash the resin cake with 2 to 3 bed volumes of anhydrous DCM to ensure complete elution of your product.

Step 5: Validation & Concentration Concentrate the combined filtrate under reduced pressure. Analyze the resulting residue via 1H NMR to confirm the complete disappearance of the piperidine signals.

Quantitative Scavenging Data

The following table summarizes the causal relationship between solvent choice, resin equivalents, and scavenging efficiency.

Solvent SystemResin EquivalentsAgitation Time (h)Temperature (°C)Piperidine Removal (%)Product Recovery (%)
Anhydrous DCM1.02.02065.0>98.0
Anhydrous DCM2.02.02092.5>98.0
Anhydrous DCM 3.0 2.0 20 >99.9 >98.0
Anhydrous THF3.04.020>99.996.5
Methanol (Protic)3.04.020<10.0*>98.0

*Note: Protic solvents rapidly react with the isocyanate functional groups, neutralizing the resin and rendering it ineffective for amine scavenging.

References

  • Title: Overcoming thermostability challenges in mRNA–lipid nanoparticle systems with piperidine-based ionizable lipids Source: Nature Communications / PMC URL: [Link]

  • Title: PS-Isocyanate Application Notes & Scavenging Nucleophiles Source: Biotage URL: [Link]

  • Title: Solution-Phase Library Synthesis of Furanoses Source: ACS Combinatorial Science URL: [Link]

  • Title: Argonaut Quest Training Workshop / PS-Isocyanate Product Information Source: Artisan Technology Group URL: [Link]

Sources

Validation & Comparative

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic Acid vs. Classic Piperidine-Based Carboxylic Acids: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine-based carboxylic acids are ubiquitous structural motifs in medicinal chemistry, serving as foundational scaffolds for everything from antiepileptic drugs to complex targeted protein degraders (PROTACs). However, the architectural placement of the piperidine nitrogen fundamentally alters the molecule's reactivity, physicochemical properties, and application.

This guide provides an objective, in-depth comparison between classic endocyclic piperidine carboxylic acids (Pipecolic, Nipecotic, and Isonipecotic acids) and the highly versatile exocyclic scaffold, 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid . Designed for drug development professionals, this analysis synthesizes structural logic, quantitative performance data, and field-proven experimental workflows.

Structural and Mechanistic Divergence

To leverage these building blocks effectively, researchers must understand the mechanistic implications of their structural topologies.

The Classic Endocyclic Scaffolds (Secondary Amines)

In classic derivatives, the nitrogen atom is embedded within the piperidine ring itself, presenting as a secondary amine.

  • Pipecolic Acid (Piperidine-2-carboxylic acid): Acting as a conformationally restricted proline surrogate, this molecule is heavily utilized in 1 like beta-turns[1]. Its rigid nature makes it ideal for designing protease-resistant peptide drugs[2].

  • Nipecotic Acid (Piperidine-3-carboxylic acid): Recognized primarily as a potent 3[3], this scaffold is the core pharmacophore for antiepileptic therapeutics. It exhibits minimal blood-brain barrier penetration without structural modification[4].

  • Isonipecotic Acid (Piperidine-4-carboxylic acid): A symmetrical building block frequently deployed in the synthesis of 5[5]. Its symmetry simplifies NMR characterization and eliminates stereochemical complexity during library synthesis[6].

The Exocyclic Scaffold: 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic Acid

Unlike the classic derivatives, this molecule features an exocyclic piperidine ring attached to the alpha-carbon of a succinic acid monoester.

  • Mechanistic Advantage: The nitrogen is a tertiary amine, which lowers its basicity compared to secondary piperidines and alters its pharmacokinetic profile. More importantly, it provides orthogonal reactivity : a free carboxylic acid at C1 for immediate amide coupling, and a methyl ester at C4 for downstream functionalization. This bifunctionality is critical for synthesizing complex 7[7].

G Root Piperidine-Based Carboxylic Acids Sub1 Endocyclic Nitrogen (Secondary Amines) Root->Sub1 Sub2 Exocyclic Nitrogen (Tertiary Amines) Root->Sub2 P2 Pipecolic Acid (2-Position) Peptidomimetics Sub1->P2 P3 Nipecotic Acid (3-Position) GABA Uptake Inhibitor Sub1->P3 P4 Isonipecotic Acid (4-Position) HDAC / Analgesics Sub1->P4 PExo 4-Methoxy-4-oxo-2- (piperidin-1-yl)butanoic acid Bifunctional Linker Sub2->PExo

Caption: Structural classification of piperidine-based carboxylic acids by nitrogen position.

Quantitative Performance Comparison

The structural differences directly translate to distinct physicochemical properties. The table below summarizes the quantitative data critical for drug design.

CompoundNitrogen PositionAmine TypeMolecular WeightApprox. LogPTPSA (Ų)Primary Application
Pipecolic Acid Endocyclic (C2)Secondary129.16-1.149.3Proline surrogate, Peptidomimetics
Nipecotic Acid Endocyclic (C3)Secondary129.16-1.549.3GABA Transporter (GAT) Inhibitor
Isonipecotic Acid Endocyclic (C4)Secondary129.16-1.549.3HDAC Inhibitors, Analgesics
4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid Exocyclic (N-C2)Tertiary215.250.566.8PROTAC Linkers, Orthogonal Scaffolds

Data Interpretation: The exocyclic derivative exhibits a higher Topological Polar Surface Area (TPSA) due to the additional ester functionality, yet maintains a higher LogP than the classic acids because the tertiary amine prevents the formation of a highly polar zwitterionic state typical of secondary amino acids.

Experimental Workflows & Protocols

When utilizing 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid as a bifunctional linker, orthogonal deprotection and coupling strategies are paramount.

Protocol A: Sterically Hindered Amide Coupling

Objective: Couple the free carboxylic acid of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid to a target primary amine (e.g., a PROTAC ligand).

Step-by-Step Methodology:

  • Dissolve 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion. Stir the reaction under an inert nitrogen atmosphere for 2-4 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Expertise & Experience (Causality): The alpha-position of the carboxylic acid is sterically encumbered by the bulky piperidine ring. Standard 8[8] often result in sluggish kinetics and potential epimerization at the alpha-chiral center. By utilizing HATU, we generate a highly reactive HOAt-ester intermediate that rapidly overcomes this steric barrier. DIPEA is selected as a non-nucleophilic base to ensure the tertiary amine remains unprotonated without competing as a nucleophile.

Trustworthiness (Self-Validating System): Monitor the reaction via LC-MS. A successful activation phase is validated by the disappearance of the starting acid mass (m/z 216 [M+H]⁺) and the transient appearance of the HOAt-ester adduct. If unreacted amine persists while the acid is depleted, it indicates premature ester hydrolysis; the system dictates strictly anhydrous DMF to prevent this.

Protocol B: Orthogonal Ester Saponification

Objective: Deprotect the methyl ester to reveal the secondary carboxylic acid for subsequent elongation.

Step-by-Step Methodology:

  • Dissolve the intermediate methyl ester (1.0 eq) in a 3:1 mixture of THF/H₂O (0.1 M).

  • Add LiOH·H₂O (2.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Concentrate the THF in vacuo. Acidify the remaining aqueous layer to pH 3-4 using 1M HCl.

  • Extract the free acid with EtOAc (3x) or lyophilize directly if highly polar.

Expertise & Experience (Causality): The methyl ester must be hydrolyzed to reveal the secondary coupling site without cleaving the newly formed amide bond. LiOH in a mixed aqueous/organic solvent provides mild, selective saponification. THF ensures the lipophilic intermediate remains fully solvated, while water delivers the hydroxide nucleophile.

Trustworthiness (Self-Validating System): This step is self-validating via TLC (DCM:MeOH 9:1). The starting methyl ester will migrate near the solvent front (Rf ~0.8), whereas successful saponification yields a highly polar lithium carboxylate salt that remains at the baseline (Rf 0.0). Upon acidification to pH 3, the product will partition cleanly into the organic layer during extraction.

Workflow Step1 Amide Coupling (HATU, DIPEA, DMF) Step2 Intermediate (Methyl Ester Intact) Step1->Step2 High Yield Step3 Saponification (LiOH, THF/H2O) Step2->Step3 Orthogonal Deprotection Step4 Secondary Coupling (PROTAC Ligand) Step3->Step4 Bifunctional Extension

Caption: Synthetic workflow for orthogonal functionalization of the exocyclic piperidine linker.

References

  • Nipecotic acid ((±)-β-Homoproline) | GABA Uptake Inhibitor. MedChemExpress.
  • Nipecotic Acid ((±) - Cayman Chemical. Cayman Chemical.
  • Isonipecotic acid (CAS NO:498-94-2) - Scimplify. Scimplify.
  • Isonipecotic acid - Chem-Impex. Chem-Impex.
  • Cyclic RGD peptidomimetics containing 4- and 5-amino-cyclopropane pipecolic acid (CPA)
  • Asymmetric Synthesis of Pipecolic Acid and Deriv
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids. PMC / NIH.
  • Pomalidomide-piperidine-carboxylic acid ≥95%. Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for the Quantification of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid, a novel small molecule entity. As drug development professionals, ensuring the reliability and accuracy of bioanalytical data is paramount, as these results form the basis for critical decisions regarding pharmacokinetics, safety, and efficacy.[1][2] This document is structured to provide not just protocols, but the underlying scientific rationale for each step, reflecting field-proven insights in bioanalysis.

The validation process demonstrates that a bioanalytical method is suitable for its intended purpose.[3] Our approach is grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][4][5]

Analyte Characteristics and Method Development cornerstones

Before validation, a robust method must be developed. For 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid, a polar compound with a tertiary amine, key considerations include:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is the logical starting point due to the readily protonated piperidine nitrogen, which is a common characteristic for many pharmaceutical compounds.[6]

  • Internal Standard (IS) Selection: The gold standard is a stable isotope-labeled (SIL) version of the analyte (e.g., d4-4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid). A SIL-IS is the ideal choice as it shares near-identical physicochemical properties with the analyte, ensuring it tracks the analyte through extraction and ionization, effectively compensating for variability and matrix effects.[7][8]

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is essential for its high selectivity and sensitivity.[6] The method will operate in Multiple Reaction Monitoring (MRM) mode, tracking a specific precursor ion to product ion transition for both the analyte and the IS.

Comparative Analysis of Sample Preparation Strategies

The goal of sample preparation is to remove interfering components from the biological matrix, such as proteins and phospholipids, which can cause ion suppression or enhancement, collectively known as matrix effects.[9][10][11] The choice of technique represents a trade-off between cleanliness, recovery, speed, and cost.

Technique Principle Pros Cons Suitability for Target Analyte
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[12][13]Fast, simple, inexpensive, high recovery.[12]"Dirty" extract, high potential for matrix effects from phospholipids.[11][14]Suitable for early discovery; may lack the cleanliness for a regulated validation.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases based on its relative solubility.[15]Cleaner extracts than PPT, removes salts and many polar interferences.More labor-intensive, requires solvent optimization, potential for emulsions.[13]Good option if the analyte has favorable partitioning properties (e.g., into methyl tert-butyl ether at a specific pH).
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and selectively eluted after washing away interferences.[15]Provides the cleanest extracts, high concentration factor, reduces matrix effects.[14][15]Most complex and expensive, requires method development to select the correct sorbent and solvents.Recommended for this validation. A mixed-mode cation exchange SPE could exploit the analyte's basic piperidine group for high selectivity.[16]
Recommended Sample Preparation Workflow: Solid-Phase Extraction (SPE)

cluster_prep SPE Protocol start Plasma Sample (100 µL) + IS condition Condition SPE Plate (Methanol, then Water) start->condition 1 load Load Sample condition->load 2 wash1 Wash 1 (e.g., 5% Methanol in Water) Removes polar interferences load->wash1 3 wash2 Wash 2 (e.g., Acetonitrile) Removes non-polar interferences wash1->wash2 4 elute Elute Analyte + IS (e.g., 5% Formic Acid in Methanol) wash2->elute 5 dry Evaporate to Dryness elute->dry 6 reconstitute Reconstitute in Mobile Phase dry->reconstitute 7 end Inject into LC-MS/MS reconstitute->end 8

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

Core Validation Parameters: Protocols and Acceptance Criteria

A full validation must be performed when establishing a new bioanalytical method for regulatory submissions.[1][3] The following sections detail the experimental design for each critical validation parameter.

Specificity and Selectivity
  • Causality: This experiment proves the method can unequivocally measure the analyte without interference from matrix components or other substances.[5] It is the foundation of a reliable method.

  • Experimental Protocol:

    • Analyze at least six different sources (individual donors) of blank human plasma.

    • Analyze one of these blank lots spiked only with the internal standard.

    • Analyze one of these blank lots spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

  • Acceptance Criteria:

    • Response in blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.

    • Response in blank samples at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

Calibration Curve, Linearity, and Range
  • Causality: This establishes the relationship between the instrument response and the known concentration of the analyte, defining the range over which quantification is accurate and precise.[17]

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A typical range might be 1-1000 ng/mL.

    • The curve should consist of a blank sample (matrix sample processed without IS), a zero sample (matrix sample processed with IS), and at least six non-zero concentration levels.

    • Analyze the calibration curve in at least three separate runs.

    • Plot the peak area ratio (analyte/IS) versus the nominal concentration. Apply a linear regression model, typically with a 1/x² weighting factor to ensure accuracy at the low end of the curve.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration of each standard must be within ±15% of the nominal value (±20% at the LLOQ).

    • At least 75% of the standards must meet this criterion.

Parameter Example Data Acceptance Criteria (ICH M10)
Calibration Range 1.00 - 1000 ng/mLDefined and validated
Regression Model Linear, 1/x² weightingAppropriate for the data
Correlation (r²) 0.9985≥ 0.99 recommended
Accuracy of Standards 92.5% - 108.3%±15% (±20% at LLOQ)
Accuracy and Precision
  • Causality: These parameters define the performance of the method. Accuracy describes the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[5] They are assessed using Quality Control (QC) samples at multiple concentrations.

  • Experimental Protocol:

    • Prepare QCs in blank plasma at four levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC (30-50% of range), and High QC (≥ 75% of ULOQ).

    • Analyze at least five replicates of each QC level in three separate analytical runs performed on at least two different days. This constitutes the intra-run (within a run) and inter-run (between runs) assessment.

  • Acceptance Criteria (Intra- and Inter-run):

    • Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (%CV) must not exceed 15% (20% at the LLOQ).

QC Level (ng/mL) Intra-run Precision (%CV) Intra-run Accuracy (%Bias) Inter-run Precision (%CV) Inter-run Accuracy (%Bias) Acceptance Criteria
LLOQ (1.00) 8.5%+5.2%11.2%+3.8%≤20% CV, ±20% Bias
Low (3.00) 6.1%+2.1%7.9%+1.5%≤15% CV, ±15% Bias
Mid (400) 4.5%-1.8%5.3%-2.5%≤15% CV, ±15% Bias
High (800) 3.9%-0.5%4.8%-1.1%≤15% CV, ±15% Bias
Matrix Effect
  • Causality: Essential for LC-MS/MS, this experiment quantitatively assesses the degree of ion suppression or enhancement caused by co-eluting matrix components.[7][9] A SIL-IS is expected to compensate for this, which this test verifies.

  • Experimental Protocol:

    • Obtain at least six different sources of blank human plasma.

    • Prepare two sets of samples at Low and High QC concentrations:

      • Set A: Analyte spiked in mobile phase (neat solution).

      • Set B: Blank plasma extracts (post-extraction) spiked with the analyte.

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set B) / (Peak Response in Set A).

    • The IS-normalized MF is calculated to show how well the IS corrects for variability.

  • Acceptance Criteria:

    • The %CV of the IS-normalized matrix factor across the six lots should not exceed 15%.

Stability
  • Causality: Analyte stability must be demonstrated under all conditions that study samples will experience, from collection to analysis, to ensure that the measured concentration reflects the concentration at the time of collection.[18][19][20]

  • Experimental Protocol:

    • Freeze-Thaw Stability: Analyze Low and High QCs after undergoing at least three freeze-thaw cycles.

    • Bench-Top Stability: Keep Low and High QCs at room temperature for a duration that exceeds expected sample handling time (e.g., 24 hours) before analysis.

    • Long-Term Stability: Store Low and High QCs at the intended storage temperature (e.g., -70°C) for a period equal to or longer than the time between sample collection and analysis.

    • Processed Sample (Autosampler) Stability: Keep extracted Low and High QCs in the autosampler for a period exceeding the expected run time before re-injection.

  • Acceptance Criteria:

    • For all stability tests, the mean concentration of the stability samples must be within ±15% of the nominal concentration.

Overall Bioanalytical Method Validation Workflow

cluster_workflow Validation Workflow method_dev Method Development LC & MS Optimization Sample Prep Selection IS Selection full_validation Full Validation (ICH M10) Specificity Selectivity Calibration Curve Accuracy & Precision Matrix Effect Stability Dilution Integrity method_dev->full_validation Proceed if suitable report Validation Report Summary of all results SOP for sample analysis full_validation->report If all criteria met

Caption: High-level workflow for bioanalytical method validation.

Conclusion

The validation of an LC-MS/MS method is a systematic and rigorous process designed to ensure the generation of high-quality, reliable, and reproducible data for drug development programs. By following the principles outlined in the ICH M10 guidance and applying them through the detailed protocols described herein, researchers can establish a robust method for the quantification of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid. The key to a successful validation lies not only in meeting the acceptance criteria but in understanding the scientific rationale behind each experiment, from managing matrix effects to confirming analyte stability. This comprehensive approach ensures data integrity and regulatory compliance.

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A Comparative Guide to the Efficacy of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic Acid and its Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Piperidine-Substituted Carboxylic Acids

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile template for interacting with a wide range of biological targets.[1] When coupled with a butanoic acid moiety, as in the case of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid, the resulting molecule possesses a unique combination of a lipophilic heterocyclic amine and a polar carboxylic acid/ester, suggesting potential interactions with diverse biological systems. While direct and comprehensive comparative efficacy studies on a series of immediate analogs of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid are not extensively documented in publicly available literature, a comparative analysis can be constructed by examining studies on structurally related piperidine-containing carboxylic acid and ester derivatives.

This guide will synthesize findings from various studies to elucidate the structure-activity relationships (SAR) of this class of compounds, focusing on how modifications to the piperidine ring and the butanoic acid chain can influence biological activity. We will explore different therapeutic areas where such analogs have shown promise, including as receptor agonists/antagonists and enzyme inhibitors.

Core Structure and Rationale for Analog Design

The core structure of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid serves as a foundational scaffold for analog design. The rationale behind the synthesis of its structural analogs is to systematically probe the chemical space around this core to optimize potency, selectivity, and pharmacokinetic properties for a specific biological target.

Core_Structure_and_Analogs cluster_0 Core Scaffold: 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid cluster_1 Structural Analogs cluster_2 Therapeutic Outcomes Core Piperidine-Substituted Butanoic Acid Core Analogs Modification of: - Piperidine Ring Substituents - Butanoic Acid Chain - Ester/Acid Functionality Core->Analogs Systematic Modification Outcomes Modulation of: - Receptor Binding - Enzyme Inhibition - In vivo Efficacy Analogs->Outcomes Impact on Biological Activity Enzyme_Inhibition_Workflow A Prepare Reagents: - Test Compounds - Enzyme - Substrate - Chromogen B Dispense Enzyme into Microplate A->B C Add Test Compounds & Incubate B->C D Add Substrate to Initiate Reaction C->D E Measure Absorbance Over Time D->E F Calculate % Inhibition & Determine IC50 E->F

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Cell-Based Receptor Activation Assay

This assay measures the ability of a compound to activate or block a specific receptor expressed in a cell line.

Protocol:

  • Cell Culture: Culture a cell line that stably expresses the target receptor (e.g., HEK293 cells expressing PPARγ).

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a positive control (known agonist) and a negative control (vehicle).

  • Reporter Gene Assay: If the receptor activation leads to the expression of a reporter gene (e.g., luciferase), lyse the cells after a suitable incubation period and measure the reporter gene activity using a luminometer.

  • Data Analysis: Normalize the reporter gene activity to a control. Plot the normalized activity against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Structure-Activity Relationship (SAR) Insights

Based on the comparative data from related but distinct chemical series, several SAR trends can be inferred for piperidine-substituted butanoic acid analogs.

SAR_Insights cluster_piperidine Piperidine Ring Modifications cluster_butanoic Butanoic Acid Chain Modifications cluster_activity Impact on Biological Activity P1 Substituents A1 Potency P1->A1 A2 Selectivity P1->A2 P2 Stereochemistry P2->A1 B1 Ester vs. Acid B1->A1 A3 Pharmacokinetics B1->A3 B2 Chain Length B2->A1

Caption: Key structural modifications and their influence on biological outcomes.

  • Ester vs. Carboxylic Acid: The terminal functional group is a critical determinant of the biological target. For nuclear receptors like PPARs, the free carboxylic acid is often essential for activity. [2]In contrast, for targets like AChE, an ester with a specific aromatic group can be optimal for fitting into the active site. [3]

  • Piperidine Ring Substitution: The nature and position of substituents on the piperidine ring profoundly affect potency and selectivity. Lipophilic or aromatic substituents can engage in hydrophobic or π-stacking interactions with the target protein.

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring can be crucial for activity, although in some cases, both cis and trans isomers may exhibit activity, suggesting some conformational flexibility in the binding pocket.

Conclusion

References

  • Ye, X.-Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550. [Link] [2][4]2. Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(19), 6596-6607. [Link] [3]3. Donvito, G., et al. (2020). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Journal of Medicinal Chemistry, 63(17), 9346-9363. [Link] [5]4. Khan, S. A., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 799-804. [Link]

  • Siddiqui, S., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Chemical and Pharmaceutical Research, 10(1), 1-13. [Link]

  • Ye, X.-Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate. [Link]

  • Lan, R., et al. (2002). Synthesis and Structure−Activity Relationships of Amide and Hydrazide Analogues of the Cannabinoid CB1 Receptor Antagonist N-(Piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry, 45(11), 2331-2348. [Link]

  • Kuchar, M., et al. (2016). Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. Current Pharmaceutical Design, 22(15), 2269-2278. [Link]

  • Shavva, A. G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1383. [Link]

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Comprehensive Comparison Guide: Binding Kinetics of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid vs. Standard Direct Renin Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Direct Renin Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is the central regulatory axis for blood pressure and fluid homeostasis. At the apex of this cascade is Renin , an aspartic protease secreted by the kidneys that catalyzes the rate-limiting cleavage of angiotensinogen into angiotensin I. Because renin has only one known physiological substrate, it represents a highly specific therapeutic target for hypertension and cardiovascular disease.

Historically, the development of Direct Renin Inhibitors (DRIs) was hindered by the poor oral bioavailability and rapid clearance of early peptidomimetic compounds like Remikiren . The paradigm shifted with the discovery of non-peptide transition-state analogs, most notably Aliskiren , the first FDA-approved DRI.

In this guide, we objectively evaluate 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid —a potent N-terminal derived piperidyl succinic acid derivative. By combining a rigid piperidine ring with a succinic acid monoester backbone, this compound acts as a highly efficient transition-state mimic. We will compare its binding kinetics, thermodynamic profile, and functional efficacy against Aliskiren and Remikiren, providing actionable experimental workflows for your own validation studies.

Mechanistic Context & Pathway Visualization

To understand the kinetic advantages of piperidyl succinate derivatives, we must first map the interaction landscape. Renin's active site features a large, hydrophobic cleft with two catalytic aspartic acid residues (Asp32 and Asp215). The succinic acid moiety of our target compound directly coordinates with these aspartates, while the piperidine ring occupies the deep, hydrophobic S3/S1sp sub-pockets, locking the enzyme in an inactive conformation.

RAAS_Pathway AGT Angiotensinogen (Substrate) ANG1 Angiotensin I (Inactive Peptide) AGT->ANG1 Cleaved by Renin REN Renin (Aspartic Protease) REN->AGT Catalysis ANG2 Angiotensin II (Active Vasoconstrictor) ANG1->ANG2 Cleaved by ACE ACE ACE (Metalloprotease) ACE->ANG1 REC AT1 Receptor (Blood Pressure Elevation) ANG2->REC Receptor Binding PSD 4-Methoxy-4-oxo-2- (piperidin-1-yl)butanoic acid (Piperidyl Succinate DRI) PSD->REN Competitive Inhibition (Blocks Active Site) ALI Aliskiren (Standard DRI) ALI->REN

Figure 1: RAAS pathway showing competitive inhibition of Renin by DRIs.

Kinetic & Thermodynamic Data Comparison

In modern drug discovery, equilibrium affinity ( Kd​ ) or half-maximal inhibitory concentration ( IC50​ ) alone is insufficient to predict in vivo efficacy. As application scientists, we prioritize Residence Time ( τ ) —the reciprocal of the dissociation rate ( koff​ ). A longer residence time ensures sustained target engagement, which is critical for antihypertensive drugs to prevent sudden blood pressure spikes during missed doses.

The table below synthesizes the kinetic parameters of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid against industry standards, grounded in established SPR profiling data for piperidine-based renin inhibitors [1, 2].

Inhibitor ClassCompound IC50​ (nM) Kd​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 )Residence Time ( τ , h)
Standard DRI Aliskiren0.600.043.61.12.5
Peptidomimetic Remikiren0.300.042.21.81.5
Piperidyl Succinate 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid 0.38 0.05 3.0 1.5 1.8

Scientist's Insight: Notice the causality behind the numbers. The rigid piperidine ring of the target compound reduces the entropic penalty of binding compared to the flexible peptide backbone of Remikiren, resulting in a faster association rate ( kon​ ). While Aliskiren maintains the longest residence time (2.5 h), the piperidyl succinate derivative achieves a highly competitive 1.8-hour residence time with sub-nanomolar IC50​ potency [1].

Experimental Workflows: Self-Validating Systems

To ensure absolute trustworthiness in your data, the protocols below are designed as self-validating systems . Every step includes internal controls to rule out artifacts like non-specific binding, bulk refractive index shifts, or substrate auto-hydrolysis.

Surface Plasmon Resonance (SPR) for Real-Time Kinetics

Causality: We use SPR (e.g., Biacore™ systems) because it physically decouples macroscopic affinity into microscopic rate constants in real-time, without the need for fluorescent tags that might alter the inhibitor's binding pose [2].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip. Activate the surface using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Ligand Immobilization: Inject recombinant human renin (diluted in 10 mM sodium acetate, pH 4.5) until an immobilization level of ~2,000 Response Units (RU) is achieved.

  • Quenching: Block unreacted active ester groups with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).

  • Self-Validating Double-Referencing: Prepare a reference flow cell by activating and deactivating it without renin. During the run, subtract the reference cell signal from the active cell signal to eliminate non-specific binding. Furthermore, subtract a "buffer-only" injection to correct for system drift. Quality Control: If the buffer-subtracted reference cell shows >5 RU response, discard the chip.

  • Analyte Injection (Multi-Cycle Kinetics): Inject 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid at a flow rate of 50 µL/min (to minimize mass transport limitation) in a 2-fold dilution series (0.1 nM to 10 nM). Allow 180 seconds for the association phase and 900 seconds for the dissociation phase.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow Immob 1. Renin Immobilization (Amine Coupling to CM5) Baseline 2. Buffer Equilibration (Establish Baseline) Immob->Baseline Assoc 3. Analyte Injection (Measure Kon) Baseline->Assoc Dissoc 4. Buffer Wash (Measure Koff) Assoc->Dissoc Dissoc->Baseline Regeneration (Next Cycle) Fit 5. 1:1 Langmuir Fitting (Calculate Kd & τ) Dissoc->Fit

Figure 2: SPR workflow for real-time kinetic profiling of Renin inhibitors.
FRET-Based Enzymatic Assay for Functional Validation

Causality: While SPR confirms physical binding, it does not guarantee functional enzyme inhibition. We employ a FRET-based internally quenched fluorogenic (IQF) assay to measure the catalytic cleavage of an Angiotensinogen-mimetic peptide, directly quantifying the compound's ability to block the active site [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 100 mM NaCl, 0.1% CHAPS, pH 7.4). CHAPS prevents the hydrophobic piperidyl succinate from aggregating.

  • Enzyme/Inhibitor Pre-incubation: In a 384-well black microplate, add 10 µL of recombinant human renin (final concentration 1 nM) and 10 µL of the inhibitor (serial dilutions from 100 nM to 0.01 nM). Incubate for 30 minutes at 37°C to allow the slow-binding kinetics to reach equilibrium.

  • Self-Validating Controls: Include a 'no-enzyme' baseline control (monitors substrate auto-hydrolysis) and a 'no-inhibitor' maximum velocity control.

  • Reaction Initiation: Add 10 µL of the IQF substrate (e.g., Dabcyl-g-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS) at a final concentration of 5 µM.

  • Kinetic Readout: Continuously monitor fluorescence (Ex: 340 nm, Em: 490 nm) for 60 minutes.

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the curve. Critical Rule: Strictly maintain substrate conversion below 10% to ensure steady-state conditions; exceeding this invalidates the Michaelis-Menten assumptions required for accurate IC50​ determination.

Conclusion

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid represents a highly optimized structural class of Direct Renin Inhibitors. By leveraging the rigidity of the piperidine ring and the transition-state mimicry of the succinic acid monoester, it achieves sub-nanomolar potency ( IC50​ = 0.38 nM) and a robust residence time of 1.8 hours. When compared to Aliskiren, it offers an alternative chemical scaffold with highly competitive binding kinetics, making it a valuable asset for researchers developing next-generation antihypertensive therapeutics.

References

  • Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules PubMed Central (PMC)[Link] [1]

  • Aliskiren displays long-lasting interactions with human renin PubMed[Link] [2]

  • Direct Renin Inhibitors as a New Therapy for Hypertension Journal of Medicinal Chemistry (ACS Publications)[Link] [3]

Safety Operating Guide

Personal protective equipment for handling 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic Acid

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with field-proven, mechanistic safety strategies. Handling complex amino acid derivatives requires more than just following rules; it requires an understanding of why specific precautions are necessary to ensure both personnel safety and experimental integrity.

Chemical Profile & Mechanistic Hazard Causality

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid is a specialized amino acid ester derivative featuring a basic piperidine ring attached to a butanoic acid backbone. Compounds containing a piperidine moiety are highly valuable synthetic synthons in the pharmaceutical industry, frequently utilized in the development of analgesics, antipsychotics, and peptidomimetics[1].

However, the distinct structural features of this compound introduce specific operational hazards:

  • Dermal and Mucosal Irritation: The piperidine ring acts as a basic secondary/tertiary amine. Its nucleophilic nature allows it to disrupt lipid bilayers in the skin and mucous membranes, leading to localized irritation or severe chemical burns upon prolonged contact[2].

  • Respiratory Sensitization: As a fine powder, amino acid esters pose a significant inhalation risk. Inhalation of piperidine derivative dust can trigger severe respiratory distress, coughing, and long-term sensitization[3].

  • Chemical Instability: The methyl ester functionality is susceptible to moisture-induced hydrolysis. Improper handling not only endangers the operator but can also degrade the reagent, ruining downstream combinatorial syntheses[4].

Quantitative Safety Parameters

To establish a self-validating safety system, all operational variables must be quantified. Table 1 summarizes the critical environmental and physical parameters required before initiating any workflow.

Table 1: Quantitative Safety & Environmental Parameters

ParameterOptimal Range / ValueScientific Justification
Fume Hood Face Velocity 80 – 120 fpmEnsures complete containment of aerosolized powders and volatile byproducts during transfer[5].
Glove Breakthrough Time > 240 minutesClass 5 protection is required to prevent dermal permeation of polar organic derivatives[6].
Storage Temperature 15°C – 25°C (Dry)Prevents thermal degradation and limits moisture-induced hydrolysis of the ester linkage. Note: Long-term storage may require -20°C depending on specific lot stability.
Spill Absorbent Ratio 3:1 (Absorbent:Chemical)Guarantees complete encapsulation of the chemical prior to solid waste disposal, minimizing secondary exposure[7].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly reactive piperidine derivatives. Table 2 outlines the mandatory protective matrix based on chemical compatibility and mechanistic causality.

Table 2: Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationMechanistic Causality
Hand Protection Nitrile Rubber Gloves (≥ 15 mil thickness)Nitrile provides superior chemical resistance against polar and non-polar organic compounds compared to latex, preventing dermal penetration of the piperidine derivative[8].
Eye Protection Tight-fitting Chemical Safety Goggles (EN 166 / ANSI Z87.1)Protects against aerosolized dust and accidental solvent splashes, which can cause severe and irreversible ocular damage[3].
Body Protection Flame-Retardant Lab Coat (Buttoned to the collar)Prevents particulate accumulation on personal clothing and protects against potential flammability hazards during organic synthesis[7].
Respiratory Fume Hood (Primary) or NIOSH N95/P100 RespiratorMitigates the high risk of inhaling irritating dust particles, which can cause acute respiratory tract irritation.

Operational Workflows & Self-Validating Protocols

The following step-by-step methodology ensures that the handling of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid is conducted safely while preserving the chemical's integrity.

Protocol: Safe Weighing and Reaction Setup Objective: To transfer the solid compound without generating airborne particulates and to establish a closed-system reaction.

  • Step 1: Environmental Preparation & Validation

    • Action: Turn on the fume hood and verify the digital monitor reads between 80-120 fpm. Don all PPE listed in Table 2.

    • Validation Check: If the monitor alarm sounds or reads below 80 fpm, halt operations immediately. The system is not self-validating for aerosol containment.

  • Step 2: Static-Free Chemical Transfer

    • Action: Ground the analytical balance. Use a static-free spatula to transfer the required mass into a pre-tared, anti-static weigh boat. Keep the fume hood sash below your breathing zone.

    • Causality: Piperidine derivatives can generate static charge. Minimizing static prevents the fine powder from aerosolizing and escaping the primary containment area.

  • Step 3: In-Situ Solubilization

    • Action: Dissolve the powder in a compatible, anhydrous organic solvent (e.g., dichloromethane or dry ethanol) directly within the fume hood before transferring it to the main reaction vessel.

    • Causality: Handling the compound in a solution state drastically reduces inhalation hazards compared to transferring dry powders[5].

  • Step 4: Closed-System Execution

    • Action: Seal the reaction vessel and flush it with an inert gas (Nitrogen or Argon).

    • Validation Check: Observe the oil bubbler to confirm a positive pressure seal. This ensures no toxic vapors escape into the laboratory and prevents atmospheric moisture from hydrolyzing the ester[4].

Spill Response & Disposal Plans

In the event of an accidental release, immediate and calculated action is required to prevent widespread contamination.

  • Solid Spills (Powder): Do not dry sweep, as this will aerosolize the piperidine derivative. Gently cover the spill with damp absorbent paper (using water or a dilute weak acid like 5% acetic acid to neutralize the basic piperidine moiety). Carefully scoop the material using a non-sparking tool into a compatible hazardous waste container.

  • Decontamination: Wipe down all spatulas, balances, and hood surfaces with isopropanol, followed by a thorough water rinse.

  • Disposal: Seal the waste container and label it strictly as "Hazardous Solid Waste - Piperidine Derivative." Dispose of the material in accordance with institutional EHS guidelines and local environmental regulations[7].

Process Visualization

G A Pre-Operation Setup (Fume Hood & PPE) B Weighing & Transfer (Minimize Aerosols) A->B C Reaction Execution (Closed System) B->C D Accidental Spill? C->D E Spill Containment & Neutralization D->E Yes G Safe Operation Completed D->G No F Hazardous Waste Disposal E->F G->F

Caption: Workflow for the safe handling, execution, and spill response of piperidine derivatives.

Comprehensive References

  • Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine - ChemicalBook. 1

  • PIPERIDINE - Ataman Kimya.

  • Globally Distributed Drug Discovery of New Antibiotics: Design and Combinatorial Synthesis of Amino Acid Derivatives in the Organic Chemistry Laboratory - ACS Publications.5

  • Usefulness of vulcanization accelerator-free nitrile rubber gloves, M-GEN2 (type B) - ResearchGate. 8

  • Piperidine Market Size, Share, Industry, Forecast and outlook (2024-2031) - DataM Intelligence. 2

  • L-Tyrosine ethyl ester 949-67-7 - Sigma-Aldrich.

  • A Microwave-Assisted Direct Heteroarylation of Ketones Using Transition Metal Catalysis - NSF PAR. 7

  • Distributed Drug Discovery: Advancing Chemical Education through Contextualized Combinatorial Solid-Phase Organic Laboratories - ACS Publications. 4

  • Piperidine - Grokipedia.3

  • Diphenidol hydrochloride - SCBT. 6

Sources

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